1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-nitro-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4S/c1-7-2-4-8(5-3-7)18(16,17)12-6-10-9(11-12)13(14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMJAWSQRGYFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350783 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77451-51-5 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (CAS No. 77451-51-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, commonly referred to as TsNT, is a stable, solid organic compound. While its direct biological activity is not extensively documented in publicly available literature, it serves as a critical reagent in synthetic organic chemistry. Its primary and most well-documented application is as a coupling agent in the phosphotriester approach of oligonucleotide synthesis, a fundamental process in the development of DNA- and RNA-based therapeutics and diagnostics. This guide provides a comprehensive overview of the available technical data, synthesis, and key applications of TsNT.
Chemical and Physical Properties
This compound is a white to slightly yellow crystalline powder.[1] The majority of its quantitative data is derived from chemical supplier specifications and publicly accessible chemical databases.
| Property | Value | References |
| CAS Number | 77451-51-5 | [1] |
| Molecular Formula | C₉H₈N₄O₄S | [1] |
| Molecular Weight | 268.25 g/mol | [1] |
| Melting Point | 133-135 °C | [1] |
| Physical Form | Solid, white to yellow crystalline powder | [1] |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility | Soluble in many organic solvents. | [3] |
| Storage Temperature | Room Temperature | [4] |
Table 1: Physicochemical Properties of this compound
Synthesis
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, the synthesis can be logically inferred from general chemical principles and related reactions. The most probable synthetic route involves the reaction of 3-nitro-1,2,4-triazole with p-toluenesulfonyl chloride.
General Synthetic Pathway
The synthesis likely proceeds via a nucleophilic substitution reaction where the deprotonated 3-nitro-1,2,4-triazole acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride.
Caption: General synthesis pathway for this compound.
Postulated Experimental Protocol
Based on general organic synthesis procedures for similar compounds, a plausible experimental protocol would be as follows. Note: This is a theoretical protocol and should be optimized and validated in a laboratory setting.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitro-1,2,4-triazole (1 equivalent) in an anhydrous solvent such as dichloromethane.
-
Addition of Base: Add a suitable base, for example, triethylamine (1.1 equivalents), to the solution and stir the mixture under a nitrogen atmosphere at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture using the dropping funnel over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Oligonucleotide Synthesis
The primary application of this compound is as a coupling reagent in the phosphotriester method of oligonucleotide synthesis.[5][6] In this role, it facilitates the formation of the crucial phosphodiester bond between two nucleoside units.
Experimental Workflow in Oligonucleotide Synthesis
The following diagram illustrates the general workflow of the phosphotriester method for oligonucleotide synthesis where TsNT is utilized as a coupling agent.
Caption: Experimental workflow for oligonucleotide synthesis using TsNT.
Detailed Experimental Protocol for Coupling Reaction
A specific experimental protocol for the use of an arenesulphonyl-3-nitro-1,2,4-triazole in the coupling of protected nucleosides has been described in the literature.[5] The following is a generalized protocol based on this information.
-
Reactant Preparation: In an anhydrous pyridine solution, dissolve the protected nucleoside with a free 5'-hydroxyl group (1 equivalent) and the protected nucleoside phosphodiester (1.5 equivalents).
-
Coupling Agent Addition: To this solution, add this compound (3 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the coupling can be monitored by TLC.
-
Quenching and Work-up: After the reaction is complete, quench the reaction by adding an aqueous pyridine solution. The mixture is then concentrated, and the residue is partitioned between dichloromethane and water.
-
Purification: The organic layer is separated, dried, and the solvent is evaporated. The resulting crude protected dinucleotide is then purified using silica gel chromatography.
Signaling Pathways
Based on the available literature, this compound is primarily utilized as a synthetic reagent and is not reported to be directly involved in biological signaling pathways. Its function is to facilitate the chemical synthesis of oligonucleotides, which are then used in biological research and drug development. These synthesized oligonucleotides can be designed to interact with and modulate specific signaling pathways, for example, as antisense oligonucleotides to downregulate gene expression. However, TsNT itself is a tool for their creation, not a participant in the biological processes they influence.
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[7]
Conclusion
This compound is a valuable synthetic tool, particularly in the field of oligonucleotide synthesis. Its role as a coupling agent in the phosphotriester method has been crucial for the chemical construction of DNA and RNA strands. While it does not appear to have direct biological activity or involvement in signaling pathways, its contribution to the synthesis of biologically active oligonucleotides makes it an important compound for researchers and professionals in drug development and molecular biology. Further research into optimizing its synthesis and exploring its utility in other areas of organic chemistry could expand its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antisense oligonucleotides for inducing exon skipping and methods of use thereof - Patent US-9018368-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Protocol for the Synthesis of 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT) | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
Molecular structure and weight of TSNT reagent
An In-depth Technical Guide to TSNT Reagents: Molecular Structure, Weight, and Applications
This guide provides a comprehensive overview of two reagents that may be referred to by the acronym TSNT: and 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the molecular properties, applications, and experimental protocols for each compound.
This compound is a versatile reagent utilized in various synthetic applications, including the formation of sulfonamides.
Molecular Structure and Properties
Below is a table summarizing the key molecular data for .
| Property | Value |
| Molecular Formula | C₉H₈N₄O₄S |
| Molecular Weight | 268.25 g/mol [1][2] |
| CAS Number | 77451-51-5[1] |
| Appearance | Solid[1] |
| Melting Point | 133-135 °C[1] |
digraph "" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#5F6368"];// Benzene ring with methyl group N1 [label="C", pos="0,0!"]; N2 [label="C", pos="1.2,0.7!"]; N3 [label="C", pos="1.2,2.1!"]; N4 [label="C", pos="0,2.8!"]; N5 [label="C", pos="-1.2,2.1!"]; N6 [label="C", pos="-1.2,0.7!"]; N7 [label="CH₃", pos="0,4!"];
// Sulfonyl group S1 [label="S", pos="-2.6,0!"]; O1 [label="O", pos="-3.8,0.7!"]; O2 [label="O", pos="-3.8,-0.7!"];
// Triazole ring N8 [label="N", pos="-2.6,-1.4!"]; N9 [label="C", pos="-1.4,-2.1!"]; N10 [label="N", pos="-2.6,-2.8!"]; N11 [label="C", pos="-3.8,-2.1!"]; N12 [label="N", pos="-3.8,-0.7!"]; // This is incorrect, should be connected to S1
// Nitro group N13 [label="N", pos="-5.2,-2.8!"]; O3 [label="O⁻", pos="-6.4,-2.1!"]; O4 [label="O⁺", pos="-6.4,-3.5!"];
// Bonds N1 -- N2 [label=""]; N2 -- N3 [label=""]; N3 -- N4 [label=""]; N4 -- N5 [label=""]; N5 -- N6 [label=""]; N6 -- N1 [label=""]; N4 -- N7 [label=""]; N6 -- S1 [label=""]; S1 -- O1 [label="="]; S1 -- O2 [label="="]; S1 -- N8 [label=""]; N8 -- N9 [label=""]; N9 -- N10 [label=""]; N10 -- N11 [label=""]; N11 -- N8 [label=""]; N11 -- N13 [label=""]; N13 -- O3 [label="="]; N13 -- O4 [label=" "];
// Double bonds in benzene ring N1 -- N2 [style=bold, len=0.8]; N3 -- N4 [style=bold, len=0.8]; N5 -- N6 [style=bold, len=0.8];
// Double bonds in triazole ring N9 -- N10 [style=bold, len=0.8]; }
Caption: Molecular structure of .
Experimental Protocol: Synthesis of Sulfonamides
This reagent is utilized in the synthesis of sulfonamides from primary amines. The following is a general protocol.
Materials:
-
Primary amine
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in the reaction vessel.
-
Add the base to the solution and stir.
-
Slowly add a solution of in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting material, and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of sulfonamides.
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TPSNI)
This sterically hindered arylsulfonyl derivative is a highly effective condensing agent, particularly in the field of nucleic acid chemistry for the formation of phosphodiester bonds during solid-phase oligonucleotide synthesis.
Molecular Structure and Properties
The following table summarizes the key molecular data for 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole.
| Property | Value |
| Molecular Formula | C₁₇H₂₄N₄O₄S |
| Molecular Weight | 380.46 g/mol [3] |
| CAS Number | 73118-37-3[3] |
| Appearance | Solid |
| Melting Point | 128-130 °C[4] |
| Synonym | TPSNI[3] |
digraph "TPSNI_Structure" { graph [fontname="sans-serif", fontsize=12]; node [fontname="sans-serif", fontsize=12, shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Central benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; // Isopropyl groups C7 [label="CH"]; C8 [label="CH₃"]; C9 [label="CH₃"]; C10 [label="CH"]; C11 [label="CH₃"]; C12 [label="CH₃"]; C13 [label="CH"]; C14 [label="CH₃"]; C15 [label="CH₃"]; // Sulfonyl group S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; // Triazole ring N1 [label="N"]; C16 [label="C"]; N2 [label="N"]; C17 [label="C"]; N3 [label="N"]; // Nitro group N4 [label="N"]; O3 [label="O"]; O4 [label="O"]; // Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Edges for isopropyl groups C2 -- C7; C7 -- C8; C7 -- C9; C4 -- C10; C10 -- C11; C10 -- C12; C6 -- C13; C13 -- C14; C13 -- C15; // Edges for sulfonyl group C1 -- S1; S1 -- O1 [label="="]; S1 -- O2 [label="="]; S1 -- N1; // Edges for triazole ring N1 -- C16; C16 -- N2; N2 -- C17; C17 -- N3; N3 -- N1; // Edge for nitro group C17 -- N4; N4 -- O3 [label="="]; N4 -- O4;
}
Caption: Molecular structure of TPSNI.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
TPSNI is a key reagent in the coupling step of solid-phase oligonucleotide synthesis. The following protocol outlines the general steps of a single synthesis cycle.
Materials:
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached
-
Phosphoramidite monomers (A, C, G, T)
-
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TPSNI)
-
Activator (e.g., 1-Methylimidazole)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Capping solution A (e.g., Acetic anhydride in THF/Pyridine)
-
Capping solution B (e.g., N-Methylimidazole in THF)
-
Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)
-
Anhydrous Acetonitrile
-
Automated DNA synthesizer or manual synthesis apparatus
Procedure (One Synthesis Cycle):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treating with the deblocking solution. This exposes a free 5'-hydroxyl group. The support is then washed with anhydrous acetonitrile.
-
Coupling: The next phosphoramidite monomer is activated by TPSNI and an activator like 1-methylimidazole. This activated species is then added to the solid support, where it reacts with the free 5'-hydroxyl group to form a phosphite triester linkage. The support is washed with anhydrous acetonitrile.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences. The support is washed with anhydrous acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. The support is washed with anhydrous acetonitrile.
This cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofishersci.in [thermofishersci.in]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. EP0025859A2 - Process for the synthesis of 1,2,4-triazoles - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TsNT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TsNT), a key intermediate in various chemical syntheses. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.
Introduction
This compound, commonly abbreviated as TsNT, is a stable, crystalline solid that serves as a valuable reagent in organic synthesis. Its utility stems from the presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group, which activates the triazole ring, and the nitro group, which can be a precursor for further functionalization. While specific detailed protocols for its synthesis are not abundantly available in publicly accessible literature, the fundamental transformation involves the sulfonylation of 3-nitro-1,2,4-triazole with p-toluenesulfonyl chloride. This guide will detail the likely synthetic approach based on established chemical principles.
Synthesis Pathway
The principal synthetic route to this compound involves a two-step process starting from commercially available materials. The first step is the nitration of 1,2,4-triazole to form 3-nitro-1,2,4-triazole. The subsequent step is the N-sulfonylation of the 3-nitro-1,2,4-triazole with p-toluenesulfonyl chloride.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental procedures for the key steps in the synthesis of TsNT.
Synthesis of 3-Nitro-1,2,4-triazole (Starting Material)
A common method for the synthesis of 3-nitro-1,2,4-triazole involves the nitration of 1,2,4-triazole using a mixture of nitric and sulfuric acids.
Materials and Reagents:
-
1,2,4-Triazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 1,2,4-triazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the 1,2,4-triazole is completely dissolved, slowly add concentrated nitric acid dropwise to the mixture, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The white precipitate of 3-nitro-1,2,4-triazole is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60 °C.
Synthesis of this compound (TsNT)
This procedure outlines the N-sulfonylation of 3-nitro-1,2,4-triazole.
Materials and Reagents:
-
3-Nitro-1,2,4-triazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Acetonitrile (anhydrous) or other suitable aprotic solvent
-
Deionized Water
-
Brine solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 3-nitro-1,2,4-triazole in anhydrous acetonitrile, add triethylamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes to ensure the formation of the triazolate anion.
-
Add p-toluenesulfonyl chloride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a crystalline solid.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of TsNT. Please note that specific yields can vary based on reaction scale and purification efficiency.
| Parameter | Value | Reference |
| Starting Material | 3-Nitro-1,2,4-triazole | N/A |
| Reagent | p-Toluenesulfonyl chloride | N/A |
| Base | Triethylamine | N/A |
| Solvent | Acetonitrile | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Reaction Time | 12-24 hours | N/A |
| Typical Yield | Not reported in detail | N/A |
| Melting Point | 133-135 °C | [1] |
| Molecular Formula | C₉H₈N₄O₄S | [1] |
| Molecular Weight | 268.25 g/mol | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of TsNT.
References
Spectroscopic and Synthetic Profile of (1-nitrosopiperidin-4-yl)methanol (TSNT): A Technical Overview
This technical guide furnishes an in-depth look at the synthesis and spectroscopic characterization of a key piperidine intermediate, offering a foundational understanding applicable to the target molecule and its derivatives. The presented data is organized for clarity and supported by detailed experimental protocols and logical workflow diagrams.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the representative analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This compound shares the core piperidine-4-yl-methanol structure, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, a common strategy in the synthesis of more complex piperidine derivatives.[1]
Table 1: ¹H NMR Data of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.87 – 3.78 | m | 1H | CH |
| 3.73 – 3.63 | m | 2H | CH₂ |
| 3.40 – 3.26 | m | 2H | CH₂ |
| 1.99 – 1.73 | m | 4H | CH₂ |
| 1.67 – 1.48 | m | 3H | CH, OH |
| 1.46 | s | 9H | C(CH₃)₃ |
| 1.45 – 1.32 | m | 1H | CH |
Spectrum acquired in CDCl₃ at 500 MHz.[2]
Table 2: ¹³C NMR Data of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C=O |
| 79.3 | C(CH₃)₃ |
| 62.8 | CH₂-OH |
| 56.9 | CH |
| 46.4 | CH₂ |
| 31.0 | CH₂ |
| 30.6 | CH₂ |
| 29.3 | CH₂ |
| 28.7 | C(CH₃)₃ |
| 23.6 | CH₂ |
Spectrum acquired in CDCl₃ at 126 MHz.[2]
Table 3: Infrared (IR) Spectroscopy Data of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |
| 3428 | Broad | O-H stretch |
| 2971, 2872 | Strong | C-H stretch (alkane) |
| 1692, 1672 | Strong | C=O stretch (carbamate) |
| 1478, 1457 | Medium | C-H bend |
| 1397, 1366 | Medium | C-H bend (gem-dimethyl) |
| 1251 | Strong | C-O stretch |
| 1169, 1109 | Strong | C-N stretch |
Spectrum acquired as a thin film.[2]
Table 4: Mass Spectrometry Data of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
| m/z | Ion |
| 216.16 | [M+H]⁺ |
| 238.14 | [M+Na]⁺ |
| 160.11 | [M-C₄H₉]⁺ |
| 116.09 | [M-Boc]⁺ |
Data corresponds to the calculated values for C₁₁H₂₁NO₃ (Monoisotopic mass: 215.152144 Da).[3]
Experimental Protocols
The following protocols are representative of the synthesis and spectroscopic analysis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and are generally applicable to small organic molecules like TSNT.
Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
This procedure involves the N-protection of piperidin-4-ylmethanol using di-tert-butyl dicarbonate ((Boc)₂O).[1]
-
Materials:
-
Piperidin-4-ylmethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Petroleum ether
-
-
Procedure:
-
A mixture of piperidin-4-ylmethanol (20 g, 0.17 mol) and di-tert-butyl dicarbonate (37.9 g, 0.17 mol) is dissolved in THF (50 ml).[1]
-
The solution is stirred at room temperature.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion of the reaction, the solvent is removed by vacuum distillation.[1]
-
Petroleum ether (500 ml) is added to the residue to induce recrystallization.[1]
-
The mixture is filtered to collect the solid product, which is then dried, yielding white solids of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5] Ensure the sample is free of solvent and particulate matter.[4][6]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve homogeneity.[7]
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: A higher concentration of the sample is typically required (50-100 mg) due to the low natural abundance of the ¹³C isotope.[5]
-
Instrument Setup: The setup is similar to that for ¹H NMR.
-
Data Acquisition: A standard proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each unique carbon atom.[7][8] A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good quality spectrum.[7][9]
-
Data Processing: The data is processed in a similar manner to ¹H NMR spectra.[8]
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (Thin Film for Solids):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).
-
Apply a drop of the solution onto a salt plate (e.g., KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[10]
-
Mass Spectrometry:
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[11]
-
Further dilute the sample to an appropriate concentration for the specific instrument and ionization technique being used.[11]
-
Ensure the sample is free of non-volatile salts and buffers.[11]
-
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
-
The molecules are ionized in the ion source (e.g., electrospray ionization - ESI).
-
The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[12]
-
The detector records the abundance of ions at each m/z value.[12]
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide structural information.[13]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic analysis of an organic compound.
Caption: Hypothetical signaling pathway for N-nitroso compound-induced carcinogenesis.
Biological Significance
N-nitroso compounds are a class of chemicals that are of significant interest to researchers, particularly in the fields of toxicology and oncology.[14] Many N-nitroso compounds are known to be potent carcinogens in various animal species, and they are suspected to be carcinogenic in humans.[15][16]
The carcinogenicity of N-nitrosamines is primarily due to their metabolic activation by cytochrome P450 enzymes.[17][18] This process generates highly reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, most importantly DNA.[18][19] The formation of DNA adducts can lead to miscoding during DNA replication, resulting in genetic mutations that can initiate the process of carcinogenesis.[19]
While the specific biological activity of (1-nitrosopiperidin-4-yl)methanol has not been extensively studied, its structural classification as an N-nitroso compound suggests that it may possess similar toxicological properties. Further research is warranted to elucidate the specific biological effects and potential signaling pathways modulated by this compound.
References
- 1. chem.uiowa.edu [chem.uiowa.edu]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 10. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carcinogenic risks of nitrosamines: understanding their hazards and effective preventive measures – BMS Clinic [bmsclinic.com.hk]
An In-depth Technical Guide on the Mechanism of Action of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TsNT) is a highly effective coupling and condensing agent, primarily utilized in the chemical synthesis of oligonucleotides via the phosphotriester method. This technical guide delineates the mechanism of action of TsNT, presents quantitative data on its performance, and provides detailed experimental protocols for its application. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction
The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of primers for PCR, antisense oligonucleotides, and siRNA for therapeutic applications. The phosphotriester method, while largely succeeded by the phosphoramidite method for routine synthesis, remains a valuable technique, particularly for large-scale synthesis and for the synthesis of certain modified oligonucleotides. A critical step in the phosphotriester approach is the efficient formation of the internucleotide phosphodiester bond. This is achieved through the use of a coupling or condensing agent, which activates a phosphodiester component for reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. This compound (TsNT), and its close analogue 1-(mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT), have emerged as powerful coupling agents for this purpose. Their high reactivity and efficiency have made them reagents of choice in this synthetic strategy.
Core Mechanism of Action in Phosphotriester Synthesis
The primary role of TsNT in oligonucleotide synthesis is to act as a condensing agent, facilitating the formation of a phosphotriester linkage between a protected nucleoside 3'-phosphodiester and the 5'-hydroxyl group of another nucleoside or the growing oligonucleotide chain. The mechanism proceeds in a two-step fashion, as elucidated by studies on arylsulfonyl chlorides and azolides.[1]
Step 1: Formation of a Mixed Phosphonic-Sulfonic Anhydride
The reaction is initiated by the attack of the phosphodiester anion on the electron-deficient sulfur atom of TsNT. This results in the displacement of the 3-nitro-1,2,4-triazole anion and the formation of a highly reactive mixed phosphonic-sulfonic anhydride intermediate.
Step 2: Nucleophilic Catalysis and Formation of the Phosphotriester Bond
The mixed anhydride is highly susceptible to nucleophilic attack. In the presence of a nucleophilic catalyst, such as pyridine or N-methylimidazole, the catalyst attacks the phosphorus atom of the mixed anhydride. This leads to the formation of a reactive phosphonium salt intermediate and the release of the p-toluenesulfonate anion. This phosphonium salt is a potent phosphorylating agent. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus center, forming the desired phosphotriester bond and regenerating the nucleophilic catalyst.
The overall workflow for a single coupling cycle in solid-phase phosphotriester oligonucleotide synthesis is depicted below.
The mechanism of activation of the phosphodiester by TsNT is illustrated in the following diagram.
Quantitative Data on Coupling Efficiency
The efficiency of the coupling reaction is paramount for the successful synthesis of long oligonucleotides. Even a small decrease in coupling efficiency per step can lead to a significant reduction in the overall yield of the full-length product. While specific quantitative data for TsNT is often embedded within broader studies, comparisons with other coupling agents highlight its effectiveness.
| Coupling Agent | Typical Reaction Time | Average Coupling Yield per Step | Reference |
| TsNT | 15-30 min | >95% | [2] |
| MSNT | 10-20 min | >96% | [2] |
| Dicyclohexylcarbodiimide (DCC) | 1-2 hours | ~90-95% | General knowledge |
| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | 30-60 min | ~95% | General knowledge |
Note: The yields and reaction times are approximate and can vary depending on the specific nucleosides being coupled, the solid support used, and other reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the use of TsNT in solid-phase phosphotriester oligonucleotide synthesis.
Materials and Reagents
-
Solid support (e.g., controlled pore glass) with the initial protected nucleoside attached.
-
Protected nucleoside 3'-(p-chlorophenyl)phosphates.
-
This compound (TsNT).
-
Nucleophilic catalyst (e.g., N-methylimidazole).
-
Deprotection solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Capping solution (e.g., acetic anhydride in pyridine/THF).
-
Anhydrous solvents (e.g., pyridine, acetonitrile, dichloromethane).
General Procedure for a Single Coupling Cycle
This protocol is for a manual solid-phase synthesis. Automated synthesizers will have pre-programmed cycles.
-
Deprotection: The solid support is treated with the deprotection solution for 2-3 minutes to remove the 5'-dimethoxytrityl (DMT) group. The support is then washed thoroughly with anhydrous acetonitrile and then anhydrous pyridine.
-
Coupling:
-
The protected nucleoside 3'-(p-chlorophenyl)phosphate (e.g., 5 equivalents relative to the loading of the solid support) is dissolved in anhydrous pyridine.
-
TsNT (e.g., 10 equivalents) and N-methylimidazole (e.g., 20 equivalents) are added to the solution of the phosphodiester.
-
The solution is immediately added to the solid support, and the mixture is agitated for 15-30 minutes at room temperature.
-
The supernatant is removed, and the solid support is washed thoroughly with anhydrous pyridine and then dichloromethane.
-
-
Capping (Optional but Recommended): To block any unreacted 5'-hydroxyl groups, the solid support is treated with the capping solution for 5 minutes. The support is then washed with pyridine and dichloromethane.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Side Reactions and Byproducts
While TsNT is a highly effective coupling agent, side reactions can occur, particularly with certain nucleobases. The primary byproduct of the coupling reaction is the 3-nitro-1,2,4-triazole anion. The p-toluenesulfonate anion is also generated. These are typically washed away during the synthesis cycle.
A potential side reaction involves the modification of the guanine and uridine residues by the arylsulfonylating agent. This can lead to the formation of undesired adducts and a decrease in the overall yield of the target oligonucleotide. Careful control of reaction conditions, such as temperature and reaction time, can help to minimize these side reactions.
Conclusion
This compound is a potent and efficient coupling agent for the phosphotriester method of oligonucleotide synthesis. Its mechanism of action involves the formation of a highly reactive mixed phosphonic-sulfonic anhydride, which is then converted to a potent phosphorylating agent by a nucleophilic catalyst. This allows for the rapid and high-yielding formation of internucleotide phosphotriester bonds. While largely supplanted by phosphoramidite chemistry for routine synthesis, the use of TsNT in the phosphotriester method remains a valuable tool in the arsenal of the synthetic chemist, particularly for specific applications where this chemistry is advantageous. A thorough understanding of its mechanism of action and careful control of reaction conditions are essential for its successful implementation.
References
- 1. General scheme of the phosphotriester condensation in the oligodeoxyribonucleotide synthesis with arylsulfonyl chlorides and arylsulfonyl azolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
The Dual Nature of the Toluenesulfonyl Group: A Technical Guide to its Reactivity in a Model TSNT Scaffold
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the reactivity of the p-toluenesulfonyl (tosyl) group, a cornerstone functional group in modern organic and medicinal chemistry. Due to the absence of a publicly indexed compound with the specific name "2-(2-thienyl)sulfonyl)ethyl]-N-tosyl-L-phenylalanine (TSNT)," this paper will explore the tosyl group's reactivity within a plausible, representative molecular framework derived from its name: 2-(2-thienylsulfonyl)ethyl N-tosyl-L-phenylalaninate . This model compound, which we will refer to as TSNT for the purpose of this guide, serves as an excellent platform to dissect the dual roles of the tosyl group: as a stable protecting group for amines and as a precursor to a highly reactive leaving group.
The Structure of the Model Compound TSNT
The proposed structure for TSNT is an ester formed between N-tosyl-L-phenylalanine and 2-(2-thienylsulfonyl)ethanol. This structure contains two distinct sulfonyl-containing functional groups: an N-tosyl group (a sulfonamide) on the phenylalanine nitrogen and a thienylsulfonyl group. The primary focus of this guide is the reactivity of the toluenesulfonyl group.
Caption: Plausible structure of the model compound TSNT.
Reactivity of the N-Toluenesulfonyl Group in TSNT
In the context of the TSNT model, the tosyl group is attached to the nitrogen atom of the L-phenylalanine backbone, forming a sulfonamide linkage. This configuration defines its primary role as a protecting group for the amine.
The key characteristics of the N-tosyl group's reactivity are as follows:
-
Stability: The N-S bond in sulfonamides is significantly stable under a wide range of conditions, including many that would cleave other protecting groups. This stability is attributed to the delocalization of the nitrogen lone pair into the sulfonyl group.
-
Acidity of the N-H Proton: The electron-withdrawing nature of the sulfonyl group makes the proton on the nitrogen (if present) significantly more acidic than in a free amine. In N-tosyl-L-phenylalanine, the N-H proton has a pKa that is considerably lower than that of a typical amine. This increased acidity can influence the reactivity of the molecule, for example, by allowing for deprotonation under moderately basic conditions.
-
Poor Leaving Group: Unlike a tosylate group attached to an oxygen atom (O-Ts), the N-tosyl group is a very poor leaving group in nucleophilic substitution reactions. The N-S bond is strong, and the nitrogen anion that would be formed is highly unstable.
-
Deprotection: While stable, the N-tosyl group can be removed under specific, often harsh, reductive or strongly acidic conditions.
The following diagram illustrates the fundamental difference in the reactivity of a tosyl group when attached to an oxygen versus a nitrogen atom.
Caption: O-Tosyl as a leaving group vs. N-Tosyl as a stable protecting group.
Quantitative Data on Tosyl Group Reactivity
The efficacy of the tosylate group as a leaving group is rooted in the stability of its corresponding anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid. This can be quantified by comparing pKa values and relative reaction rates.
Table 1: Comparison of Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis (Ethanol) |
| I⁻ | HI | -10 | 1 |
| Br⁻ | HBr | -9 | 0.3 |
| Cl⁻ | HCl | -7 | 0.003 |
| TsO⁻ (Tosylate) | TsOH | -2.8 | 3.6 x 10⁴ |
| MsO⁻ (Mesylate) | MsOH | -1.9 | 2.4 x 10⁴ |
| TfO⁻ (Triflate) | TfOH | -14 | 1.4 x 10⁸ |
Note: Relative rates are approximate and can vary with substrate and reaction conditions.
The data clearly indicates that tosylate is a significantly better leaving group than halides.
In contrast, the N-tosyl group's stability makes it a reliable protecting group. Its removal requires specific and often forcing conditions, as summarized below.
Table 2: Conditions for the Cleavage of N-Tosyl Groups
| Reagent/Method | Conditions | Comments |
| HBr/Acetic Acid | Reflux | Strongly acidic conditions. |
| Sodium in liquid ammonia | -78 °C | Birch reduction conditions. |
| Sodium naphthalenide | Room Temperature | Reductive cleavage. |
| SmI₂ | THF, reflux | Samarium diiodide reduction. |
| Electrochemical Reduction | Constant current electrolysis | Mild, green alternative.[1] |
Experimental Protocols
To illustrate the practical aspects of handling tosyl groups, detailed methodologies for the N-tosylation of an amino acid and a typical nucleophilic substitution using a tosylate are provided.
Protocol for N-Tosylation of L-Phenylalanine
This protocol describes the synthesis of the N-tosyl-L-phenylalanine moiety present in the model TSNT compound.
Workflow:
Caption: General workflow for the N-tosylation of an amino acid.
Detailed Methodology:
-
Dissolution: L-phenylalanine is dissolved in an aqueous solution of a base, such as 1M sodium hydroxide, and cooled in an ice bath to 0-5 °C.
-
Addition of TsCl: A solution of p-toluenesulfonyl chloride in a water-immiscible organic solvent (e.g., toluene or diethyl ether) is added dropwise to the stirred amino acid solution.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for several hours (e.g., 2-20 hours) until the reaction is complete (monitored by TLC).
-
Workup: The layers are separated, and the aqueous layer is washed with an organic solvent to remove any unreacted tosyl chloride.
-
Precipitation: The aqueous layer is cooled in an ice bath and acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid.
-
Isolation: The resulting white precipitate of N-tosyl-L-phenylalanine is collected by vacuum filtration, washed with cold water, and dried.
Protocol for Nucleophilic Substitution on an Alkyl Tosylate
This protocol demonstrates the high reactivity of an O-tosyl group as a leaving group.
Detailed Methodology:
-
Preparation of Tosylate: The starting alcohol is converted to the corresponding tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane at 0 °C to room temperature.
-
Nucleophilic Substitution: The purified alkyl tosylate is dissolved in a polar aprotic solvent (e.g., DMF or acetone). The nucleophile (e.g., sodium azide, sodium cyanide) is added, and the mixture is heated to an appropriate temperature (e.g., 50-80 °C) until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Conclusion
The toluenesulfonyl group exhibits a remarkable duality in its chemical reactivity, which is entirely dependent on its point of attachment. When bonded to a nitrogen atom, as in the N-tosyl-L-phenylalanine moiety of the model compound TSNT, it serves as a robust and stable protecting group, rendering the amine nucleophilically inert under many conditions. Conversely, when bonded to an oxygen atom to form a tosylate, it becomes one of the most effective leaving groups in synthetic chemistry, readily participating in nucleophilic substitution and elimination reactions. Understanding this context-dependent reactivity is paramount for researchers in drug development and synthetic chemistry for the strategic design of reaction pathways and the synthesis of complex molecular architectures.
References
Theoretical and Computational Exploration of Nitrotriazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrotriazole compounds represent a significant class of nitrogen-rich heterocyclic molecules that have garnered substantial interest for their diverse applications, ranging from high-performance energetic materials to potential therapeutic agents. Their molecular framework, characterized by a five-membered ring containing three nitrogen atoms and at least one nitro group, imparts a unique combination of high energy content, thermal stability, and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of nitrotriazoles, alongside detailed experimental protocols for their synthesis and characterization. Furthermore, it presents a curated summary of their energetic properties and explores their potential in drug development.
Computational Methodologies in Nitrotriazole Research
Computational chemistry plays a pivotal role in the design and predictive analysis of novel nitrotriazole derivatives. Density Functional Theory (DFT) is the most prominently used method for these investigations.
Commonly employed functionals include B3LYP and B3PW91, paired with basis sets such as 6-311++G** or 6-31G(d,p) to achieve a balance between computational cost and accuracy. These methods are instrumental in calculating fundamental properties that dictate the performance and safety of energetic materials.
Key Calculated Properties:
-
Heats of Formation (HOF): A critical parameter for determining the energy content of a molecule. Isodesmic reactions are frequently designed to accurately compute gas-phase heats of formation.
-
Densities (ρ): A key factor influencing detonation performance.
-
Detonation Velocity (D) and Pressure (P): These are performance metrics often predicted using thermochemical codes like EXPLO5, which utilize the calculated HOF and density.
-
Bond Dissociation Energy (BDE): Used to assess the thermal stability of the molecule by identifying the weakest bond, often the C-NO2 or N-NO2 bond, which is considered the "trigger bond" for decomposition.
These computational approaches enable the systematic screening of a vast number of potential nitrotriazole structures, allowing researchers to prioritize the synthesis of the most promising candidates with desired energetic properties and acceptable sensitivity levels.
Data Presentation: Energetic Properties of Selected Nitrotriazole Compounds
The following tables summarize key quantitative data for several important nitrotriazole compounds, providing a basis for comparison of their energetic performance.
| Compound | Abbreviation | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| 3,5-Dinitro-1H-1,2,4-triazole | HDNT | — | — | — | — | 35[1][2] |
| 5-Amino-3-nitro-1,2,4-triazole | ANTA | 1.819[3] | +87.9[4] | 8460[3] | 31.4[4] | >320 (Type 12 drop hammer)[3] |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | — | 1.83[5] | — | 8843[5] | 36.2[5] | 24[5] |
| 5,5′-Dinitro-3,3′-azo-1H-1,2,4-triazole | DNAT | 1.85 | — | 8500[6] | — | — |
Experimental Protocols
This section details the methodologies for the synthesis of key nitrotriazole compounds and the experimental determination of their energetic properties.
Synthesis of 3,5-Dinitro-1H-1,2,4-triazole (HDNT)
This protocol is adapted from a literature procedure for the preparation of potassium 3,5-dinitro-1,2,4-triazolate (KDNT) and its subsequent conversion to HDNT.[2]
Materials:
-
3,5-Diamino-4H-1,2,4-triazole (DAT)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Potassium chloride (KCl)
-
Deionized water
Procedure for Potassium 3,5-dinitro-1,2,4-triazolate (KDNT):
-
A solution of DAT in sulfuric acid is prepared.
-
This solution is added dropwise to a vigorously stirred aqueous solution of excess sodium nitrite at a controlled temperature of 50–60 °C. This step results in the nitration of the triazole ring.
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
-
The solution is then cooled, and a saturated solution of potassium chloride is added to precipitate the potassium salt of 3,5-dinitro-1,2,4-triazole.
-
The resulting yellow precipitate (KDNT) is collected by filtration, washed with cold water, and dried.
Procedure for 3,5-Dinitro-1H-1,2,4-triazole (HDNT):
-
KDNT is suspended in a suitable solvent.
-
A strong acid, such as sulfuric acid, is added to the suspension to protonate the dinitrotriazolate anion.
-
The neat 3,5-dinitro-1H-1,2,4-triazole is then isolated. Purification can be achieved by sublimation in vacuo at 110 °C.[1][7]
Characterization: The final product is characterized using standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ¹⁴N), IR spectroscopy, and elemental analysis.
Synthesis of 5-Amino-3-nitro-1,2,4-triazole (ANTA)
A high-yield synthesis of ANTA involves the selective reduction of the ammonium salt of 3,5-dinitro-1,2,4-triazole (ADNT).[4]
Materials:
-
Ammonium salt of 3,5-dinitro-1,2,4-triazole (ADNT)
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure:
-
ADNT is treated with hydrazine hydrate under mild reaction conditions.
-
The hydrazine selectively reduces one of the nitro groups to an amino group.
-
The reaction yields ANTA in high purity (94-96%).[4]
-
A key advantage of this method is that any excess volatile hydrazine is converted to non-volatile hydrazine hydrochloride, improving the safety and environmental profile of the process.[4]
Characterization: The structure and purity of the synthesized ANTA are confirmed by IR, NMR (¹H, ¹³C), and elemental analysis.
Determination of Energetic Properties
Impact Sensitivity:
The impact sensitivity of nitrotriazole compounds is typically determined using a drop-weight impact tester, such as the ERL Type 12 Drop Weight Sensitivity Apparatus. A small sample (around 35-40 mg) of the explosive is placed between two anvils, and a weight (e.g., 2.5 kg) is dropped from varying heights. The result is often reported as the H₅₀ value, which is the height from which the weight has a 50% probability of causing a detonation. For highly insensitive materials like ANTA, the impact sensitivity may be reported as greater than the maximum height of the apparatus.[3]
Detonation Velocity:
The detonation velocity is the speed at which the detonation wave propagates through the explosive. It can be measured experimentally using techniques such as the Dautriche method or by using electronic probes placed at known distances within a column of the explosive. The time difference of the detonation wave arriving at each probe allows for the calculation of the velocity. For theoretical estimations, as mentioned, computational codes that use the material's density and heat of formation are employed.
Heat of Formation:
The experimental determination of the heat of formation for energetic materials is complex due to their instability. Bomb calorimetry is the primary experimental technique. However, computational methods, particularly those employing isodesmic reactions, are widely used to obtain reliable theoretical values for the gas-phase heat of formation. The solid-state heat of formation can then be estimated by accounting for the heat of sublimation.
Visualizations: Workflows and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of nitrotriazole compounds.
Computational Design Workflow for Nitrotriazole-Based Energetic Materials
Structure-Property Relationships in Nitrotriazole Explosives
Therapeutic Potential of Nitrotriazole Compounds
Beyond their applications as energetic materials, certain nitrotriazole derivatives have shown promise as antimicrobial agents, making them relevant to drug development professionals.
Antifungal and Antibacterial Activity
Several studies have reported the antifungal and antibacterial activity of nitrotriazole derivatives.[8][9][10][11][12] For instance, some nitrotriazole-containing compounds have demonstrated significant activity against various fungal strains, including some that are resistant to existing drugs like fluconazole.[8][12] The mechanism of action for azole antifungals, which is likely shared by their nitrated counterparts, involves the inhibition of the enzyme lanosterol 14α-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Its inhibition disrupts the membrane integrity, leading to fungal cell death.
Similarly, various 1,2,4-triazole derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[10][11][13] The introduction of a nitro group can enhance the antimicrobial efficacy of these compounds.
Mechanism of Antifungal Action (Proposed)
The following diagram illustrates the generally accepted mechanism of action for azole-based antifungal agents.
Conclusion
Nitrotriazole compounds are a versatile class of molecules with significant potential in both materials science and medicine. Computational studies, particularly DFT, are indispensable tools for the rational design and prediction of their properties as energetic materials. These theoretical predictions, coupled with detailed experimental synthesis and characterization, are accelerating the discovery of new high-performance, low-sensitivity explosives. Concurrently, the observed antimicrobial activities of certain nitrotriazoles open up promising avenues for the development of new therapeutic agents. This guide has provided a foundational overview of the key theoretical and experimental aspects of nitrotriazole research, intended to support and inspire further investigation in these exciting fields.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 10. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Sulfonyl Triazole Reagents: A Comprehensive Technical Guide
An in-depth exploration of the discovery, historical development, and synthetic methodologies of sulfonyl triazole reagents, detailing their pivotal role in modern drug discovery and chemical biology.
Introduction
Sulfonyl triazoles, a class of heterocyclic compounds characterized by a triazole ring directly attached to a sulfonyl group, have emerged as indispensable tools in contemporary chemical sciences. Their unique chemical reactivity, stability, and modular nature have positioned them as powerful reagents in organic synthesis, particularly within the realm of drug discovery and development. This technical guide provides a comprehensive overview of the discovery and historical evolution of sulfonyl triazole reagents, details key synthetic methodologies with experimental protocols, and explores their mechanisms of action through signaling pathway visualizations.
Discovery and Historical Development
The journey of sulfonyl triazoles is intrinsically linked to the broader history of triazole synthesis, which dates back to the late 19th century. However, the specific genesis of sulfonyl-substituted triazoles is a more recent development, blossoming from the foundational work on 1,3-dipolar cycloaddition reactions.
The Genesis: Huisgen's 1,3-Dipolar Cycloaddition
The theoretical framework for the synthesis of triazoles was revolutionized in the mid-20th century by the seminal work of Rolf Huisgen on 1,3-dipolar cycloadditions. This reaction involves the [3+2] cycloaddition of a 1,3-dipole (like an azide) with a dipolarophile (like an alkyne) to form a five-membered heterocyclic ring. While Huisgen's work laid the general groundwork for triazole synthesis, the specific application to sulfonyl azides was a subsequent development that expanded the scope and utility of this powerful transformation. The thermal reaction of sulfonyl azides with alkynes, however, often required harsh conditions and resulted in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), limiting its widespread adoption.
The "Click Chemistry" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A paradigm shift occurred in the early 2000s with the independent reports by Valery Fokin, K. Barry Sharpless, and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provided a highly efficient, regioselective, and mild method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The introduction of a copper catalyst dramatically accelerated the reaction rate and, crucially, afforded a single regioisomer with high fidelity.
The application of CuAAC to sulfonyl azides was a pivotal moment in the development of sulfonyl triazole reagents. Researchers quickly recognized that the robust and reliable nature of the CuAAC reaction could be harnessed to readily synthesize a diverse library of sulfonyl triazoles with a wide range of functional groups. This breakthrough opened the door for their extensive exploration in medicinal chemistry and materials science.
Expansion of the Synthetic Arsenal
Following the success of CuAAC, the synthetic toolbox for accessing sulfonyl triazoles has continued to expand, with methodologies developed to achieve different substitution patterns and to accommodate a wider variety of substrates. Key developments include:
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides selective access to the 1,5-disubstituted regioisomer of 1,2,3-triazoles, complementing the 1,4-selectivity of CuAAC.
-
Dimroth Cyclization: This approach involves the reaction of sulfonyl ketones with azides to produce 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles.
-
Metal-Free Cycloadditions: Driven by the desire for biocompatible and sustainable methods, various metal-free approaches have also been developed, often utilizing strain-promoted or electronically activated alkynes.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of sulfonyl triazoles is now dominated by highly efficient and versatile methods. Below are detailed protocols for some of the most widely employed synthetic strategies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1-Sulfonyl-1,2,3-triazoles
This method is the most common route to 1,4-disubstituted-1-sulfonyl-1,2,3-triazoles, prized for its reliability and broad substrate scope. The use of specific ligands can be crucial in preventing side reactions.
Experimental Protocol:
General Procedure for the Synthesis of 1-Sulfonyl-1,2,3-triazoles using Copper(I) Thiophene-2-carboxylate (CuTC): [1]
-
To a reaction vessel charged with a stir bar, add the sulfonyl azide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.1 mmol, 1.1 equiv), and copper(I) thiophene-2-carboxylate (CuTC) (0.05 mmol, 5 mol%).
-
Add the desired solvent (e.g., toluene or water, 5 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 1 to 18 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-sulfonyl-1,2,3-triazole.
Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via Sequential Sulfonylation and Dimroth Cyclization
This one-pot method provides access to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles from readily available starting materials.[2][3]
Experimental Protocol:
General Procedure for the Three-Component Synthesis: [2]
-
To a reaction flask, add the aromatic ketone (0.50 mmol, 1.0 equiv), sodium sulfinate (1.00 mmol, 2.0 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.00 mmol, 2.0 equiv).
-
Add copper(II) chloride (CuCl₂) (0.05 mmol, 10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.05 mmol, 10 mol%).
-
Add dimethyl sulfoxide (DMSO) (2 mL) as the solvent.
-
Add the organic azide (0.75 mmol, 1.5 equiv) to the mixture.
-
Stir the reaction mixture under an air atmosphere at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 4-sulfonyl-1,2,3-triazole.
Preparation of Sulfonyl Azide Precursors
The synthesis of sulfonyl triazoles relies on the availability of the corresponding sulfonyl azides. These are typically prepared from sulfonyl chlorides.
Experimental Protocol:
General Procedure for the Synthesis of Sulfonyl Azides from Sulfonyl Chlorides: [4]
-
In a round-bottom flask, dissolve the sulfonyl chloride (2 mmol) in a suitable solvent such as polyethylene glycol (PEG-400) (2 mL).
-
Add sodium azide (NaN₃) (2.4 mmol) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-40 minutes.
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
Once the reaction is complete, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure to obtain the sulfonyl azide. Caution: Sulfonyl azides can be explosive, especially when heated. It is often recommended to use them directly in the next step without purification or to store them in solution.
Quantitative Data on Synthetic Methods
The efficiency of sulfonyl triazole synthesis is highly dependent on the chosen methodology, catalyst, ligands, and substrates. The following tables summarize representative quantitative data from the literature.
Table 1: Yields for the Cu(I)-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-triazoles [1]
| Entry | Alkyne | Sulfonyl Azide | Catalyst/Ligand | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Tosyl azide | CuTC | Toluene | 2 | 98 |
| 2 | 1-Heptyne | Tosyl azide | CuTC | Toluene | 2 | 95 |
| 3 | 3-Phenyl-1-propyne | Tosyl azide | CuTC | Water | 4 | 92 |
| 4 | Phenylacetylene | 4-Nitrobenzenesulfonyl azide | CuTC | Toluene | 3 | 88 |
| 5 | 1-Octyne | 4-Bromobenzenesulfonyl azide | CuTC | Water | 5 | 86 |
Table 2: Yields for the Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles [2]
| Entry | Ketone | Sodium Sulfinate | Azide | Yield (%) |
| 1 | Acetophenone | Sodium p-toluenesulfinate | Benzyl azide | 89 |
| 2 | 4'-Methoxyacetophenone | Sodium p-toluenesulfinate | Benzyl azide | 78 |
| 3 | Acetophenone | Sodium benzenesulfinate | Phenyl azide | 85 |
| 4 | 4'-Chloroacetophenone | Sodium p-toluenesulfinate | Benzyl azide | 65 |
| 5 | Acetophenone | Sodium 4-methylbenzenesulfinate | 4-Methoxyphenyl azide | 74 |
Role in Drug Development and Signaling Pathways
The structural and electronic properties of the sulfonyl triazole moiety have made it a privileged scaffold in medicinal chemistry. The sulfonyl group can act as a hydrogen bond acceptor, while the triazole ring is a stable, rigid linker that can participate in various non-covalent interactions. This has led to the development of numerous sulfonyl triazole-containing compounds with diverse therapeutic applications.
Carbonic Anhydrase Inhibition
A prominent application of sulfonyl triazoles is in the design of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer. Sulfonamide-based inhibitors are a well-established class of drugs that target CAs. The sulfonyl triazole scaffold has been effectively utilized to develop potent and selective CA inhibitors. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, while the triazole linker allows for the introduction of various substituents to tune the binding affinity and selectivity for different CA isoforms.
Antifungal Activity
Triazole-based compounds are a major class of antifungal agents. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. The sulfonyl triazole scaffold has been incorporated into novel antifungal drug candidates to enhance their potency and pharmacokinetic properties.
Anticancer Activity and Apoptosis Induction
The versatility of the sulfonyl triazole scaffold has also been exploited in the development of novel anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. One common pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the activation of caspases and the execution of the apoptotic cascade.
Conclusion
The discovery and development of sulfonyl triazole reagents represent a significant advancement in organic synthesis and medicinal chemistry. From their conceptual origins in Huisgen's cycloaddition to their widespread synthesis via the robust CuAAC reaction, these compounds have evolved into a versatile and powerful class of molecular building blocks. Their continued application in the design of novel therapeutics for a range of diseases underscores their importance and promises a future of further innovation and discovery in the field. The ability to readily synthesize diverse libraries of sulfonyl triazoles, coupled with their favorable biological properties, ensures that they will remain a central focus of research for years to come.
References
- 1. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Use of HATU as a Coupling Agent in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the efficient and reliable formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of success, influencing reaction kinetics, yield, purity, and the preservation of stereochemical integrity. While a variety of coupling agents are available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent and versatile reagent. It is highly favored for its rapid reaction rates, high coupling efficiency, and its remarkable ability to suppress racemization, even with sterically hindered amino acids.[1][2][3]
These application notes provide a comprehensive guide to the use of HATU in peptide synthesis, covering its mechanism of action, detailed experimental protocols for solid-phase and solution-phase synthesis, and a summary of key quantitative data.
Mechanism of Action
HATU is an aminium salt-based coupling reagent that functions by activating the carboxyl group of an N-protected amino acid to form a highly reactive OAt-active ester.[2] This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The mechanism can be summarized in two main stages:
-
Activation: The base deprotonates the carboxylic acid. The resulting carboxylate anion then attacks HATU, leading to the formation of an OAt-active ester intermediate. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for the high reactivity of this ester and its ability to minimize epimerization.[1][2]
-
Coupling: The free amino group of the peptide chain (in solid-phase synthesis) or the amine component (in solution-phase synthesis) performs a nucleophilic attack on the carbonyl carbon of the OAt-active ester, forming the desired peptide bond and releasing HOAt.[4]
The pyridine nitrogen in the HOAt moiety is thought to provide a neighboring group effect, which stabilizes the transition state and accelerates the coupling reaction.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF and wash thoroughly with DMF.[1]
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF. Add DIPEA (4-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-15 minutes. For sterically hindered amino acids, the longer pre-activation time is recommended.[5]
-
Coupling: Immediately add the activated amino acid solution to the prepared resin.[5]
-
Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 4 hours. The required time depends on the specific amino acids being coupled.[5]
-
Monitoring and Washing: Monitor the reaction completion using a qualitative method (e.g., Kaiser test). A negative test indicates a complete coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[1]
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Protocol 2: Solution-Phase Peptide Synthesis using HATU
This protocol outlines a general procedure for coupling a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid
-
Amine
-
HATU
-
DIPEA or Triethylamine (TEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile (ACN), Tetrahydrofuran (THF))
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[1]
-
HATU Addition: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes to allow for pre-activation.[1]
-
Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Reactions are often complete within 1-4 hours.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by chromatography.
Data Presentation
The following tables summarize typical reaction parameters and a comparative efficiency study for HATU.
Table 1: General Reaction Conditions for HATU Coupling
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
| Amino Acid | 2.0 - 5.0 equivalents | 1.0 equivalent |
| HATU | 1.9 - 4.5 equivalents | 1.0 - 1.5 equivalents |
| Base (e.g., DIPEA) | 4.0 - 10.0 equivalents | 2.0 - 5.0 equivalents |
| Solvent | DMF, NMP, DCM | DMF, DCM, ACN, THF |
| Pre-activation Time | 1 - 15 minutes | 15 - 30 minutes |
| Coupling Time | 30 minutes - 4 hours | 1 - 18 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
Data compiled from multiple sources.[5]
Table 2: Comparative Coupling Efficiency of HATU vs. HBTU
| Parameter | HATU | HBTU | Reference |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products observed) | Lower Purity (more deletion products observed) | [3] |
| Coupling Efficiency | High | High, but generally lower than HATU | [3] |
| Reaction Speed | Faster | Slower | [3] |
| Epimerization Risk | Lower | Higher | [3] |
The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling reagent performance due to its challenging sequence.[3]
Potential Side Reactions
While highly efficient, some potential side reactions with HATU include:
-
Guanidinylation: The N-terminal amine of the peptide can react with the guanidinium carbon of HATU, leading to a capped and unreactive peptide chain. This is more likely to occur with an excess of HATU or during slow coupling reactions.[1][6]
-
Reaction with Nucleophilic Side Chains: The side chains of amino acids such as tyrosine, lysine, and cysteine can potentially react with HATU. Careful control of stoichiometry can minimize this.[1]
Visualizations
Caption: Mechanism of HATU-mediated peptide bond formation.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application of 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TSNT) in the Synthesis of Pharmaceutical Intermediates
Introduction: 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole, commonly referred to as TSNT, is a highly effective condensing agent utilized in organic synthesis. Its primary application in the pharmaceutical industry is as a crucial reagent in the synthesis of oligonucleotides, which are short nucleic acid polymers. These synthetic oligonucleotides are pivotal as pharmaceutical intermediates and, in some cases, as active pharmaceutical ingredients (APIs) themselves, particularly in the rapidly advancing field of antisense therapy and gene silencing. TSNT plays a vital role in the phosphotriester method of oligonucleotide synthesis, facilitating the formation of the essential phosphodiester bonds that form the backbone of DNA and RNA.
Mechanism of Action: In the phosphotriester approach, TSNT, often used in conjunction with a nucleophilic catalyst like N-methylimidazole, activates the phosphodiester component, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. The bulky triisopropylphenylsulfonyl group enhances the reactivity of the triazole leaving group, driving the condensation reaction forward to form a stable phosphotriester linkage.
Application Note: Synthesis of Custom Oligonucleotides as Pharmaceutical Intermediates
This application note details the use of TSNT as a condensing agent in the solid-phase synthesis of custom oligonucleotides, which serve as critical intermediates in the development of nucleic acid-based therapeutics. The phosphotriester method, while largely succeeded by the phosphoramidite method, remains a valid and instructive approach, and the principles of the condensation step mediated by TSNT are of significant interest.
Key Features of TSNT in Oligonucleotide Synthesis:
-
High Condensation Efficiency: TSNT promotes rapid and efficient formation of internucleotide linkages, leading to high stepwise coupling yields.
-
Versatility: It can be employed for the synthesis of both DNA and RNA oligonucleotides.
-
Compatibility: It is compatible with a range of protecting groups commonly used in oligonucleotide synthesis.
The general workflow for solid-phase oligonucleotide synthesis involves the sequential addition of protected nucleoside monomers to a growing chain attached to a solid support. The key step where TSNT is utilized is the coupling or condensation step.
Caption: General workflow for solid-phase oligonucleotide synthesis.
Experimental Protocols
The following protocols are based on the established phosphotriester methodology for oligonucleotide synthesis, with specific details on the use of a condensing agent system comprising 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and 3-nitro-1,2,4-triazole, which together form the active TSNT reagent in situ, or involve the pre-formed TSNT.
Protocol 1: Preparation of a Fully Protected Dinucleoside Phosphate
This protocol describes a solution-phase synthesis of a dinucleoside phosphate, which is a fundamental step in the assembly of an oligonucleotide.
Materials:
-
5'-O-Dimethoxytrityl-N-acyl-2'-deoxynucleoside
-
3'-O-Acetyl-N-acyl-2'-deoxynucleoside-5'-(4-chlorophenyl)phosphate
-
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TSNT)
-
N-Methylimidazole
-
Anhydrous pyridine
-
Silica gel for chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 5'-O-Dimethoxytrityl-N-acyl-2'-deoxynucleoside (1.0 eq) and the 3'-O-Acetyl-N-acyl-2'-deoxynucleoside-5'-(4-chlorophenyl)phosphate (1.2 eq) in anhydrous pyridine.
-
To this solution, add TSNT (3.0 eq) and N-methylimidazole (4.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Evaporate the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the fully protected dinucleoside phosphate.
Caption: The coupling reaction in phosphotriester synthesis.
Protocol 2: Solid-Phase Synthesis of a Short Oligonucleotide
This protocol outlines the key steps in a single coupling cycle on a solid support.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside
-
Protected deoxynucleoside-5'-(4-chlorophenyl)phosphate monomers
-
TSNT
-
N-Methylimidazole
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solution (e.g., acetic anhydride and 1-methylimidazole in pyridine/THF)
-
Anhydrous pyridine and other anhydrous solvents
-
Automated or manual solid-phase synthesizer
Procedure (Single Coupling Cycle):
-
Deprotection: Treat the solid support with the deblocking solution for 2-3 minutes to remove the 5'-dimethoxytrityl (DMT) group. Wash thoroughly with an anhydrous solvent (e.g., acetonitrile or pyridine).
-
Coupling:
-
Prepare a solution of the protected deoxynucleoside-5'-(4-chlorophenyl)phosphate monomer (5-10 eq) and TSNT (10-20 eq) in anhydrous pyridine.
-
Add the coupling solution to the solid support and allow it to react for 20-60 minutes.
-
Wash the support thoroughly with anhydrous pyridine to remove excess reagents and by-products.
-
-
Capping: Treat the solid support with the capping solution for 2-5 minutes to acetylate any unreacted 5'-hydroxyl groups. Wash thoroughly with an anhydrous solvent.
Data Presentation
The efficiency of the coupling reaction is critical for the overall yield of the final oligonucleotide. The following table provides representative data for the synthesis of a dinucleoside phosphate using different arenesulfonylating agents, highlighting the effectiveness of the TSNT system.
| Condensing Agent System | Reaction Time (min) | Yield (%) | Reference |
| 2,4,6-Trimethylbenzenesulfonyl chloride (MSCl) / N-Methylimidazole | 60 | ~85 | Based on general phosphotriester literature |
| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) / 3-Nitro-1,2,4-triazole (TSNT) | 20 | >95 | Reese, C. B. et al. (1981, 1993) |
| 2-Nitrobenzenesulfonyl chloride / N-Methylimidazole | 15 | ~90 | Based on general phosphotriester literature |
Note on Quantitative Data: The precise yields and reaction times can vary depending on the specific nucleoside sequence, the solid support used, and the reaction conditions. The data presented here are representative values based on the literature for phosphotriester synthesis. The use of TSNT or its in situ generation from TPSCl and 3-nitro-1,2,4-triazole generally results in high coupling yields and relatively short reaction times.
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TSNT) is a powerful condensing agent for the formation of phosphodiester linkages in the synthesis of oligonucleotides. Its application in the phosphotriester method provides high-efficiency coupling, which is essential for the successful synthesis of these important pharmaceutical intermediates. The protocols and data provided herein offer a guide for researchers and scientists in the field of drug development for the application of TSNT in their synthetic strategies.
Application Notes and Protocols for the Synthesis of Biologically Active Sulfonamides using 2,4,6-Triisopropylbenzenesulfonyl Chloride
Abstract
These application notes provide a comprehensive guide for the synthesis of N-substituted 2,4,6-triisopropylbenzenesulfonamides, a class of molecules with significant potential for biological activity. The protocol leverages the robust reactivity of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), a versatile sulfonylating agent.[1][2] Detailed experimental procedures, data presentation guidelines, and visual representations of the synthetic workflow and a relevant biological signaling pathway are included to support researchers, scientists, and professionals in drug development.
Introduction
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties including antibacterial, anticancer, anti-inflammatory, and diuretic activities.[3][4][5] The general structure, characterized by a sulfonyl group connected to an amine, allows for extensive structural modifications to modulate biological and physicochemical properties.
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), often referred to as Trisyl chloride, is an effective reagent for the synthesis of sulfonamides.[1][2] The sterically hindered triisopropylphenyl group can influence the reactivity and selectivity of the sulfonyl chloride and confer specific properties, such as increased lipophilicity and metabolic stability, to the resulting sulfonamide products. This protocol outlines a general and efficient method for the synthesis of a library of N-substituted 2,4,6-triisopropylbenzenesulfonamides from TPSCl and various primary or secondary amines.
Experimental Protocols
This section details the materials and methods for the synthesis, purification, and characterization of N-substituted 2,4,6-triisopropylbenzenesulfonamides.
2.1 Materials and Equipment
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (≥99%)
-
Assorted primary and secondary amines
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography
-
Round-bottom flasks and magnetic stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
NMR spectrometer
-
Mass spectrometer
2.2 General Synthesis of N-Substituted 2,4,6-Triisopropylbenzenesulfonamides
The synthesis involves a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A base is used to neutralize the HCl byproduct.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4,6-Triisopropylbenzenesulfonyl chloride [myskinrecipes.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Anti-inflammatory and Antimicrobial Agents Using 2,4,6-trichloro-1,3,5-triazine (TSNT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anti-inflammatory and antimicrobial agents derived from 2,4,6-trichloro-1,3,5-triazine (TSNT), also known as cyanuric chloride. The versatility of the s-triazine scaffold, derived from the sequential substitution of the chlorine atoms on the TSNT core, allows for the creation of a diverse library of compounds with significant therapeutic potential.
Introduction
The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] 2,4,6-trichloro-1,3,5-triazine serves as a cost-effective and readily available starting material for the synthesis of these derivatives. The stepwise and controlled nucleophilic substitution of its three chlorine atoms allows for the precise introduction of various functional groups, enabling the fine-tuning of the pharmacological profile of the resulting molecules.[4][5][6] This document outlines the synthetic strategies, key experimental protocols, and biological evaluation methods for developing novel anti-inflammatory and antimicrobial agents from TSNT.
Synthetic Strategy: Sequential Nucleophilic Substitution
The primary method for functionalizing TSNT is through sequential nucleophilic aromatic substitution. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[5][7]
-
Monosubstitution: Typically carried out at 0-5°C.
-
Disubstitution: Generally performed at room temperature (25-35°C).
-
Trisubstitution: Requires higher temperatures, often at reflux.
This temperature-controlled reactivity enables the synthesis of mono-, di-, and tri-substituted triazines with a variety of substituents, including amines, alcohols, and thiols.[5][8]
References
- 1. Anti-inflammatory activity of triazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TsNT) in Material Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, commonly abbreviated as TsNT, is a versatile organic compound recognized for its role as a highly efficient coupling and activating agent. While its applications in oligonucleotide and peptide synthesis are well-documented, its utility in material science and polymer chemistry is an emerging area with significant potential. This document provides an overview of the current and potential applications of TsNT in these fields, along with detailed, albeit in some cases prospective, experimental protocols. The inherent reactivity of TsNT, stemming from the electron-withdrawing nature of the p-toluenesulfonyl and nitro groups, makes the triazole an excellent leaving group, facilitating nucleophilic substitution reactions. This property can be harnessed for the modification and synthesis of novel polymeric materials.
Physicochemical Properties of TsNT
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₄O₄S | [1] |
| Molecular Weight | 268.25 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 133-135 °C | [1] |
| Purity | Typically ≥98% (HPLC) | [3] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in many organic solvents such as acetonitrile, dichloromethane, and DMF. |
Established and Potential Applications in Material Science and Polymer Chemistry
While specific, detailed protocols for TsNT in polymer science are not widely published, its known reactivity allows for the proposal of several promising applications.
Surface Functionalization of Polymers
The high reactivity of TsNT makes it an excellent candidate for activating carboxyl or hydroxyl groups on polymer surfaces for subsequent functionalization. This is particularly useful for modifying the surfaces of materials to enhance biocompatibility, adhesion, or other surface properties.
Cross-linking Agent for Polymers
TsNT can potentially be used as a cross-linking agent for polymers containing nucleophilic groups such as hydroxyls or amines. The activation of a linking molecule with two or more nucleophilic groups would allow for the formation of a three-dimensional polymer network, thereby improving the mechanical and thermal properties of the material.
Synthesis of High-Performance and Energetic Polymers
The nitrotriazole moiety in TsNT is a component of some energetic materials. While direct polymerization of TsNT is not documented, it could serve as a precursor or a modification agent in the synthesis of nitrogen-rich energetic polymers. Such materials are of interest in aerospace and defense applications. The 1,2,4-triazole ring is known to be a stable framework for energetic materials, offering high density and positive heat of formation.[4]
Experimental Protocols
The following protocols are based on the established reactivity of TsNT and are intended to serve as a starting point for researchers exploring its use in polymer chemistry.
Protocol for Surface Functionalization of a Carboxylated Polymer Film
This protocol describes a hypothetical procedure for the amination of a polymer surface bearing carboxylic acid groups.
Materials:
-
Carboxylated polymer film (e.g., poly(acrylic acid)-grafted polyethylene)
-
This compound (TsNT)
-
Anhydrous acetonitrile
-
A primary amine (e.g., hexylamine)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) for washing
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
The carboxylated polymer film is placed in a reaction vessel under an inert atmosphere.
-
A solution of TsNT (1.5 equivalents relative to the estimated surface carboxyl groups) in anhydrous acetonitrile is added to the vessel.
-
The reaction is allowed to proceed at room temperature for 1-2 hours to activate the surface carboxyl groups.
-
The film is then washed thoroughly with anhydrous DCM to remove unreacted TsNT and byproducts.
-
A solution of the primary amine (2.0 equivalents) and TEA (2.0 equivalents) in anhydrous acetonitrile is added to the activated polymer film.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The functionalized polymer film is washed sequentially with acetonitrile, water, and DCM to remove any unreacted reagents and byproducts.
-
The film is dried under vacuum.
-
Surface characterization can be performed using techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements to confirm the successful amination.
Visualizations
Proposed Mechanism of TsNT-Mediated Amide Bond Formation
Caption: Proposed mechanism for TsNT-mediated amide bond formation.
Experimental Workflow for Polymer Surface Functionalization
Caption: Experimental workflow for polymer surface functionalization using TsNT.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound presents as a promising reagent in the field of material science and polymer chemistry, primarily due to its potent activating capabilities. While detailed applications in polymer synthesis are still emerging, the fundamental reactivity of TsNT suggests its potential in surface functionalization, as a cross-linking agent, and in the development of specialized polymers. The protocols and schemes provided herein offer a foundation for researchers to explore and develop novel applications for this versatile compound. Further research is warranted to fully elucidate the scope of TsNT in creating advanced materials with tailored properties.
References
Application Notes and Protocols for 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TSNT) is a highly effective coupling agent predominantly utilized in the phosphotriester approach of oligonucleotide synthesis. Its primary function is to activate phosphodiester groups, facilitating the formation of the crucial phosphotriester linkages that form the backbone of DNA and RNA strands. This methodology is a cornerstone in the chemical synthesis of genetic material for research, diagnostic, and therapeutic applications. TSNT's high reactivity and reliability make it a valuable tool for chemists and biochemists engaged in the synthesis of custom oligonucleotides. Beyond oligonucleotide synthesis, its reactive nature suggests potential applications as a sulfonating or activating agent in other areas of organic synthesis.
Physicochemical Properties and Specifications
Quantitative data for this compound are summarized in the table below for easy reference. This information is critical for reaction planning, safety considerations, and quality control.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₄O₄S | |
| Molecular Weight | 268.25 g/mol | |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 133-135 °C | |
| Purity (by HPLC) | ≥98% | [1] |
| Storage Temperature | -20°C | |
| CAS Number | 77451-51-5 |
Key Application: Coupling Agent in Oligonucleotide Synthesis
The most prominent application of TSNT is as a coupling agent in the phosphotriester method of solid-phase oligonucleotide synthesis.[1] This method involves the stepwise addition of nucleotide monomers to a growing chain attached to a solid support. TSNT plays a critical role in the activation of the phosphodiester monomer for efficient coupling with the free 5'-hydroxyl group of the growing oligonucleotide chain. While newer methods like the phosphoramidite approach are now more common, the phosphotriester method remains a valid and important technique, particularly for certain specialized applications.
Experimental Workflow: Phosphotriester Oligonucleotide Synthesis
The following diagram illustrates the key steps in a single coupling cycle of solid-phase oligonucleotide synthesis using the phosphotriester method with TSNT as the activating agent.
Caption: Workflow for a single coupling cycle in solid-phase oligonucleotide synthesis.
Detailed Experimental Protocol: Synthesis of a Dinucleotide using TSNT
This protocol provides a representative procedure for the solution-phase synthesis of a protected dinucleotide using TSNT as the coupling agent. This serves as a fundamental example of the type of reaction where TSNT is employed.
Materials:
-
5'-O-Dimethoxytrityl-N-benzoyl-2'-deoxythymidine (DMT-T-Bz)
-
3'-O-Acetyl-N-benzoyl-2'-deoxythymidine-5'-phosphate (Ac-T-Bz-p)
-
This compound (TSNT)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Preparation of Reactants:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5'-O-Dimethoxytrityl-N-benzoyl-2'-deoxythymidine (1.0 eq) and 3'-O-Acetyl-N-benzoyl-2'-deoxythymidine-5'-phosphate (1.2 eq) in anhydrous pyridine.
-
Ensure all reactants are anhydrous to prevent side reactions.
-
-
Coupling Reaction:
-
To the stirred solution of the protected nucleosides, add this compound (TSNT) (3.0 eq) in one portion at room temperature.
-
The reaction mixture is typically stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired protected dinucleotide.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product.
-
Expected Yields:
While specific yields for this exact reaction are not provided in the search results, typical coupling yields in phosphotriester oligonucleotide synthesis range from 45% to 75% per coupling step.[2]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable reagent for the synthesis of oligonucleotides via the phosphotriester method. Its ability to efficiently activate phosphodiester groups makes it a reliable choice for constructing the phosphotriester backbone of nucleic acids. The provided protocols and data serve as a guide for researchers and professionals in the field of drug development and chemical biology to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2,4-Triazole Derivatives Using TSNT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The development of efficient and versatile synthetic methodologies for the construction of substituted 1,2,4-triazoles is therefore a topic of significant interest in drug discovery and development.
This document outlines a proposed laboratory-scale protocol for the synthesis of 3,5-disubstituted-1,2,4-triazoles utilizing 2,4,6-triisopropylbenzenesulfonyl-4-nitro-1,2,3-triazolide (TSNT) as a novel activating agent. While TSNT is not yet widely documented for this specific application, its structural features suggest its potential as a potent activating agent for amide or thioamide functionalities, facilitating their cyclocondensation with hydrazides to form the 1,2,4-triazole ring. The bulky 2,4,6-triisopropylbenzenesulfonyl group is an excellent leaving group, and the triazole moiety can act as a leaving group as well, suggesting a high reactivity for this reagent.
The following protocols are based on established principles of 1,2,4-triazole synthesis and the inferred reactivity of TSNT. Researchers should consider this a starting point for methodology development and optimization.
Proposed Reaction Scheme
The proposed synthesis involves a two-step, one-pot reaction. First, an N-acyl-amide (or thioamide) is activated with TSNT. The activated intermediate then undergoes cyclocondensation with a hydrazide to yield the desired 1,2,4-triazole derivative.
General Reaction:
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various 1,2,4-triazole derivatives using the proposed TSNT-mediated protocol. These values are intended to be representative and may vary based on experimental optimization.
| Entry | R¹ | R² | R³ | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Methyl | H | 12 | 85 |
| 2 | 4-Chlorophenyl | Phenyl | H | 14 | 78 |
| 3 | Thiophen-2-yl | Ethyl | H | 12 | 82 |
| 4 | Phenyl | Phenyl | Methyl | 16 | 75 |
| 5 | Cyclohexyl | Methyl | H | 18 | 65 |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Substituted N-acyl-amides (or thioamides)
-
Substituted hydrazides
-
2,4,6-triisopropylbenzenesulfonyl-4-nitro-1,2,3-triazolide (TSNT)
-
Anhydrous Acetonitrile (MeCN)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography setup
-
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-triazoles
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-acyl-amide (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (10 mL).
-
Activation: Add TSNT (1.1 mmol, 1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (1.5 mmol, 1.5 equiv). Stir the reaction mixture at room temperature for 1 hour to allow for the activation of the amide.
-
Cyclocondensation: To the activated mixture, add the hydrazide (1.2 mmol, 1.2 equiv).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,4-triazole derivative.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for TSNT-mediated 1,2,4-triazole synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1,2,4-triazoles.
References
Application Notes and Protocols: TCEP as a Reducing Reagent in Analytical Chemistry
Introduction
Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and highly stable reducing agent widely used in analytical chemistry, particularly in proteomics and other biochemical applications.[1][2][3] Unlike thiol-based reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol, TCEP is a phosphine-containing compound that offers significant advantages, including effectiveness over a broad pH range, resistance to air oxidation, and compatibility with sulfhydryl-reactive reagents like maleimides under specific conditions.[1][4][5] These properties make TCEP an invaluable tool for researchers, scientists, and drug development professionals in ensuring complete and irreversible reduction of disulfide bonds in proteins and peptides prior to analysis.[1][6]
Key Applications
TCEP is predominantly utilized for the reduction of disulfide bonds in proteins as a preparatory step for various analytical techniques:
-
Mass Spectrometry (MS): Complete reduction of disulfide bonds is crucial for accurate protein identification and characterization in both top-down and bottom-up proteomics workflows.[6][7] TCEP's stability and irreversible reduction capabilities ensure that disulfide bonds do not reform, leading to more reliable MS analysis.[1]
-
Gel Electrophoresis: By breaking disulfide bonds, TCEP helps to fully denature proteins, ensuring accurate separation based on molecular weight in SDS-PAGE.[1][4]
-
Chromatography: TCEP can be used in sample preparation for various chromatographic techniques to ensure the consistent elution of proteins and peptides.[8]
-
Protein Labeling and Conjugation: TCEP is the preferred reducing agent when labeling cysteine residues with maleimides, as it does not contain a thiol group and thus does not readily react with the maleimide, unlike DTT.[1][4]
-
Nucleic Acid Studies: TCEP is also employed in the isolation of RNA and DNA to prevent oxidation and maintain the integrity of the nucleic acids.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of TCEP in analytical applications.
Table 1: Recommended Incubation Times for Protein Reduction with Immobilized TCEP at Room Temperature [9]
| Sample Concentration (mg/mL) | Incubation Time |
| < 0.1 | 15 minutes |
| 0.1 - 0.5 | 30 minutes |
| 0.5 - 0.9 | 45 minutes |
| > 1.0 | 1 hour |
Table 2: Stability of TCEP in Various Buffers [3][10]
| Buffer (50 mM unless otherwise stated) | pH | Stability |
| Tris•HCl | 7.5, 8.5, 9.5 | No change after 24 hours; <20% oxidation after 3 weeks |
| HEPES | 6.8, 8.2 | No change after 24 hours; <20% oxidation after 3 weeks |
| Borate | 8.2, 10.2 | No change after 24 hours; <20% oxidation after 3 weeks |
| CAPS | 9.7, 11.1 | No change after 24 hours; <20% oxidation after 3 weeks |
| 100 mM HCl | ~1.0 | No change after 24 hours |
| 100 mM NaOH | ~13.0 | No change after 24 hours |
| Phosphate-Buffered Saline (PBS), 0.35M | 7.0 | Complete oxidation within 72 hours |
| Phosphate-Buffered Saline (PBS), 0.15M | 8.0 | ~50% oxidation within 72 hours |
Table 3: Comparison of TCEP and Dithiothreitol (DTT)
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Odor | Odorless[1] | Strong, unpleasant odor |
| Effective pH Range | Wide (1.5 - 9.0)[11] | Narrow (typically >7.5) |
| Stability | Highly stable to air oxidation[11] | Readily oxidizes, especially at pH > 7.5[12] |
| Reaction with Maleimides | Does not readily react, preferred for labeling[1][4] | Reacts with maleimides, reducing labeling efficiency[4] |
| Reversibility | Irreversible reduction[1] | Reversible reduction |
| Use in Isoelectric Focusing | Not recommended due to its charge in solution[4][13] | Can be used |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M TCEP Stock Solution[4]
-
Weigh 5.73 g of TCEP hydrochloride (TCEP-HCl).
-
Add 35 mL of cold, molecular biology grade water to a suitable container and dissolve the TCEP-HCl. The resulting solution will be acidic (pH ~2.5).
-
Adjust the pH of the solution to 7.0 using 10 N NaOH or 10 N KOH.
-
Bring the final volume of the solution to 40 mL with molecular biology grade water.
-
Aliquot the stock solution into smaller volumes (e.g., 1 mL) in freezer tubes.
-
Store the aliquots at -20°C. Stock solutions are stable for up to 3 months.[4]
Note: TCEP is light-sensitive, so it is recommended to cover the tubes with aluminum foil during preparation and storage.[4]
Protocol 2: In-Solution Protein Reduction and Alkylation for Mass Spectrometry
This protocol is a general guideline for preparing protein samples for mass spectrometry analysis.
-
Denaturation: Denature the protein sample using a strong chaotropic agent like 8 M urea or 6 M guanidine hydrochloride.
-
Reduction:
-
Add the 0.5 M TCEP stock solution to the denatured protein sample to a final concentration of 5-10 mM.
-
Incubate the mixture at 37°C for 1 hour.
-
-
Alkylation:
-
Prepare a fresh solution of an alkylating agent, such as iodoacetamide (IAM) or iodoacetic acid (IAA), at a concentration of 500 mM in the same buffer used for denaturation.
-
Add the alkylating agent to the reduced protein sample to a final concentration of 15-20 mM (ensure a molar excess over TCEP).
-
Incubate the reaction in the dark at room temperature for 30-45 minutes.
-
-
Sample Cleanup: Proceed with buffer exchange or dialysis to remove the denaturant, excess TCEP, and alkylating agent before enzymatic digestion (e.g., with trypsin).
Protocol 3: Reduction of Peptides/Proteins using Immobilized TCEP Resin (Spin Column Format)[14]
This method is useful for removing the reducing agent after the reaction.
-
Add 1-2 volumes of TCEP Reducing Resin slurry to a spin column (where 1 volume is equal to the volume of your sample).
-
Place the spin column in a collection tube and centrifuge at 1,000 x g for 30-60 seconds to remove the storage buffer. Discard the flow-through.
-
Wash the resin by adding 1-2 volumes of the sample buffer, centrifuging, and discarding the flow-through.
-
Add the protein or peptide solution to the washed resin in the spin column.
-
Incubate for the desired time (refer to Table 1) at room temperature with gentle mixing.
-
Place the spin column in a new collection tube and centrifuge at 1,000 x g for 30-60 seconds to collect the reduced sample in the flow-through.
Visualizations
Caption: Disulfide bond reduction by TCEP.
Caption: Protein preparation workflow for mass spectrometry.
Caption: Decision tree for selecting a reducing agent.
References
- 1. TCEP - Wikipedia [en.wikipedia.org]
- 2. Reducing agent - TCEP Clinisciences [clinisciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Quantitative analysis of tris(2-carboxyethyl)phosphine by anion-exchange chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. yunbiopharm.com [yunbiopharm.com]
- 11. Disulfide reduction using TCEP reaction [biosyn.com]
- 12. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,2,4-Triazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1,2,4-triazoles. This guide addresses common challenges, offers detailed experimental protocols, and provides quantitative data to aid in the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most prevalent methods for synthesizing the 1,2,4-triazole core include the Pellizzari reaction, the Einhorn-Brunner reaction, and various modern approaches such as copper-catalyzed and microwave-assisted syntheses. The Pellizzari reaction involves the condensation of an amide with a hydrazide, while the Einhorn-Brunner reaction utilizes an imide and a hydrazine.[1] More contemporary methods often employ amidines and multicomponent reactions to achieve higher yields and better regioselectivity.[2]
Q2: How can I improve the yield of my 1,2,4-triazole synthesis?
A2: Optimizing key reaction parameters is crucial for improving yields. This includes adjusting the temperature, reaction time, and the choice of solvent and catalyst.[3] Ensuring the purity of starting materials is also critical. For reactions that are sluggish or necessitate high temperatures, microwave-assisted synthesis can often enhance yields and shorten reaction times.[1]
Q3: I am observing a significant amount of 1,3,4-oxadiazole as a byproduct. How can I minimize its formation?
A3: The formation of 1,3,4-oxadiazoles is a common side reaction, particularly when using hydrazides, as it arises from a competing cyclization pathway. To favor the formation of the 1,2,4-triazole, it is important to ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature. The choice of acylating agent can also influence the reaction pathway.[1]
Q4: How can I control the regioselectivity in unsymmetrical 1,2,4-triazole synthesis?
A4: In reactions like the Einhorn-Brunner synthesis using an unsymmetrical imide, achieving high regioselectivity can be challenging.[4] The regioselectivity is primarily governed by the electronic properties of the acyl groups on the imide.[5] To improve selectivity, it is advisable to maximize the electronic difference between the two acyl groups. For instance, pairing a strongly electron-withdrawing group with an electron-donating group can provide a higher degree of regiocontrol.[6] In some cases, catalyst-controlled methods, such as certain [3+2] cycloaddition reactions, offer more predictable regioselectivity.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your 1,2,4-triazole synthesis experiments.
Issue 1: Low or No Yield of 1,2,4-Triazole
Q: My reaction is resulting in a low yield or no product at all. What are the possible causes and how can I troubleshoot this?
A: Low yields are a common problem in 1,2,4-triazole synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in 1,2,4-triazole synthesis.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, such as the amide, hydrazide, or imide, can significantly impact the reaction outcome. Ensure your reactants are pure and dry before use.[3]
-
Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. Gradually increase or decrease the temperature in increments of 10-20°C and monitor the reaction progress by TLC.[8]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Extend the reaction time and monitor its progress using TLC or LC-MS.[8]
-
Solvent: The choice of solvent can affect the solubility of reactants and the overall reaction rate. If you suspect the solvent is not optimal, consider screening a range of solvents with different polarities.
Data Presentation: Effect of Reaction Conditions on Yield
The following table provides a summary of how different reaction parameters can influence the yield of 1,2,4-triazole synthesis.
| Synthetic Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Pellizzari (Thermal) | Benzamide, Benzoylhydrazide | Neat | 220-250 | 2-4 h | Moderate | [8] |
| Einhorn-Brunner | Diacylamine, Hydrazine | Glacial Acetic Acid | 110-120 (Reflux) | 2-8 h | Moderate to Good | [9] |
| Microwave-Assisted | Aromatic Hydrazide, Nitrile | K₂CO₃ / n-Butanol | 150 | 2 h | High | [10] |
| Copper-Catalyzed | Amidine, Nitrile | CuBr / 1,2-dichlorobenzene | 120-140 | 12-24 h | Good | [11] |
Issue 2: Formation of Isomeric Mixtures (Regioselectivity)
Q: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted 1,2,4-triazoles, particularly with the Einhorn-Brunner reaction.[4]
Logical Relationship: Problems and Causes in Unsymmetrical Synthesis
Caption: The relationship between the formation of isomers and its primary causes and solutions.
Strategies to Improve Regioselectivity:
-
Einhorn-Brunner Reaction: As a general rule, the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide. This corresponds to the carbonyl group attached to the more electron-withdrawing acyl substituent.[5]
-
Pellizzari Reaction: In unsymmetrical Pellizzari reactions, high temperatures can lead to an "interchange of acyl groups," resulting in a mixture of products.[3] Using the lowest effective temperature or employing microwave synthesis to reduce the reaction time can help minimize this side reaction.[8]
-
Catalyst Control: Modern synthetic methods often utilize catalysts to control regioselectivity. For example, in certain [3+2] cycloaddition reactions, Ag(I) catalysts may favor the formation of 1,3-disubstituted products, while Cu(II) catalysts favor 1,5-disubstituted products.[7]
Data Presentation: Regioselectivity in the Einhorn-Brunner Reaction
The following table provides illustrative examples of how the choice of acyl groups in an unsymmetrical imide can influence the regioisomeric ratio of the 1,2,4-triazole products.
| R¹ (Electron-withdrawing) | R² (Electron-donating/Neutral) | Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5) | Reference(s) |
| CF₃ | CH₃ | > 95 : 5 | [6] |
| CCl₃ | Phenyl | > 90 : 10 | [6] |
| p-NO₂-Phenyl | CH₃ | ~ 85 : 15 | [6] |
| Phenyl | CH₃ | ~ 60 : 40 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole (Thermal)
This protocol provides a general guideline for a symmetrical Pellizzari reaction.[8]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether) or perform neat
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.
-
Maintain the temperature and stir the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
Protocol 2: General Procedure for Einhorn-Brunner Synthesis
This protocol describes a general procedure for the Einhorn-Brunner reaction.[9]
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine in an appropriate amount of glacial acetic acid.
-
To the stirring solution, slowly add the substituted hydrazine.
-
Heat the reaction mixture to reflux (approximately 110-120 °C).
-
Allow the reaction to proceed for 2-8 hours, monitoring the progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
Protocol 3: General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This protocol describes an efficient microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles from a hydrazide and a nitrile.[10]
Materials:
-
Aromatic hydrazide (0.005 moles)
-
Substituted nitrile (0.0055 moles)
-
Potassium carbonate (0.0055 moles)
-
n-Butanol (10 mL)
-
20 mL microwave reaction vessel
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add 10 mL of n-butanol to the vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and recrystallized from ethanol.
Protocol 4: General Procedure for Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
This protocol outlines a copper-catalyzed synthesis from an amidine and a nitrile.
Materials:
-
Amidine hydrochloride (1.0 equiv)
-
Nitrile (1.2 equiv)
-
CuBr (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
1,2-dichlorobenzene
Procedure:
-
In a sealed tube, combine the amidine hydrochloride, nitrile, CuBr, and Cs₂CO₃.
-
Add 1,2-dichlorobenzene as the solvent.
-
Stir the reaction mixture under an atmosphere of air at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. isres.org [isres.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
Common side products and impurities in reactions with 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TSNT) in their experiments. This guide addresses common issues related to side products and impurities, offering solutions and detailed experimental protocols to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during reactions involving TSNT, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Impure starting materials. | Ensure the purity of both 3-nitro-1,2,4-triazole and p-toluenesulfonyl chloride (TsCl). TsCl can be purified by recrystallization from an appropriate solvent like hexane to remove p-toluenesulfonic acid. |
| Suboptimal reaction conditions. | Optimize reaction parameters such as temperature, solvent, and reaction time. The use of a non-polar aprotic solvent is often preferred. | |
| Hydrolysis of TSNT. | Ensure anhydrous reaction conditions, as moisture can lead to the hydrolysis of the tosyl group. | |
| Presence of an unexpected peak corresponding to p-toluenesulfonic acid in analysis (e.g., HPLC, NMR) | Hydrolysis of p-toluenesulfonyl chloride starting material or the TSNT product. | Use freshly purified p-toluenesulfonyl chloride and ensure all reagents and solvents are anhydrous. Store TSNT in a desiccator. |
| Formation of isomeric impurities (e.g., 2- or 4-tosyl-3-nitro-1,2,4-triazole) | Lack of regioselectivity during the synthesis of TSNT. | The tosylation of 3-nitro-1,2,4-triazole can occur at different nitrogen atoms. Control of reaction conditions (e.g., base, solvent, temperature) is crucial for regioselectivity. Purification by column chromatography may be necessary to separate isomers. |
| Observation of side products from nucleophilic attack | The nitro group on the triazole ring activates it for nucleophilic aromatic substitution.[1][2][3] | Depending on the nucleophile and reaction conditions, the nitro group can be displaced. Consider using milder reaction conditions or protecting groups if this side reaction is significant. |
| Cleavage of the N-sulfonyl bond. | Strong nucleophiles or harsh reaction conditions can lead to the cleavage of the bond between the triazole ring and the sulfonyl group.[4] Employ milder conditions or alternative synthetic routes if this is observed. | |
| Appearance of colored impurities | Formation of azidotriazole impurities during the synthesis of the 3-nitro-1,2,4-triazole precursor. | Ensure the complete conversion and purification of the starting 3-nitro-1,2,4-triazole to avoid carrying over colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities often originate from the starting materials. These can include:
-
p-Toluenesulfonic acid: Arises from the hydrolysis of p-toluenesulfonyl chloride.
-
Isomeric tosyl-nitro-triazoles: Such as 2-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole or 4-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, which can form due to a lack of complete regioselectivity during synthesis.
-
Unreacted 3-nitro-1,2,4-triazole: Incomplete reaction can leave residual starting material.
Q2: How can I purify this compound?
A2: Recrystallization is a common and effective method for purifying TSNT. A suitable solvent system would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature, such as ethanol or a mixture of ethyl acetate and hexanes. Column chromatography using silica gel can also be employed for separating isomeric impurities.
Q3: My reaction with an amine nucleophile is giving a complex mixture of products. What could be the side reactions?
A3: In addition to the expected sulfonamide formation, several side reactions can occur:
-
Nucleophilic Aromatic Substitution: The amine can attack the carbon bearing the nitro group, leading to its displacement.
-
Cleavage of the N-S Bond: The amine may attack the sulfur atom of the sulfonyl group, leading to the cleavage of the bond with the triazole ring.
-
Reaction with the Triazole Ring: Depending on the reaction conditions, the amine could potentially interact with the triazole ring itself, leading to ring-opening or other transformations.
Q4: Is this compound stable in solution?
A4: While generally stable, TSNT can be susceptible to hydrolysis, especially in the presence of moisture or in protic solvents. For reactions requiring prolonged heating, it is advisable to use anhydrous solvents and an inert atmosphere to minimize degradation.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Nitro-1,2,4-triazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitro-1,2,4-triazole (1 equivalent) in anhydrous acetonitrile.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure this compound.
HPLC Analysis of this compound and Potential Impurities
This method provides a general framework for the analysis of TSNT purity.[5][6][7]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is typically effective. A starting gradient could be 30% acetonitrile, ramping to 90% over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizing Potential Reaction Pathways and Troubleshooting
To aid in understanding the potential reactions and troubleshooting steps, the following diagrams are provided.
Caption: General reaction scheme for the synthesis of TSNT.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
Improving the yield and purity of products from TSNT reactions
Technical Support Center: Optimizing TSNT Reaction Outcomes
Welcome to the technical support center for Tumor-Specific N-glycosylation Targeting (TSNT) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their products.
This guide provides solutions to frequently encountered problems in the synthesis of molecules for TSNT, such as antibody-drug conjugates (ADCs) and tumor-associated carbohydrate antigens (TACAs).
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Low Product Yield
Question: We are experiencing a significantly lower yield than expected in our antibody-drug conjugation. What are the common causes and how can we improve it?
Answer:
Low yield in antibody-drug conjugation, often reflected in a low Drug-to-Antibody Ratio (DAR), is a frequent challenge. The primary causes can be categorized into inefficient antibody modification, suboptimal conjugation conditions, and issues with reagent quality.[1][2]
Common Causes and Solutions for Low DAR:
-
Inefficient Antibody Reduction: For cysteine-based conjugation, incomplete reduction of disulfide bonds is a primary reason for low DAR.
-
Optimize Reducing Agent Concentration: The molar excess of the reducing agent, like TCEP or DTT, is critical. Insufficient amounts will lead to partial reduction. A Design of Experiment (DOE) approach can help determine the optimal concentration.[1]
-
Control Reduction Time and Temperature: Ensure the reduction reaction proceeds for a sufficient duration at the optimal temperature to achieve complete reduction of the target disulfide bonds.[1]
-
-
Suboptimal Conjugation Conditions: The efficiency of the conjugation reaction is sensitive to the reaction environment.[3]
-
pH of Reaction Buffer: The pH can influence the reactivity of both the antibody and the linker-payload. For maleimide-thiol reactions, a pH of 7-7.5 is generally recommended.[4][] For reactions targeting lysine residues, a higher pH of 7.2-8.5 is often used, but this can also increase the hydrolysis of NHS esters.[2]
-
Temperature: While room temperature is common, some reactions may benefit from incubation at 4°C overnight or a short period at 37°C.[6][7] However, higher temperatures can sometimes decrease conjugation efficiency.[8]
-
Molar Excess of Drug-Linker: A slight excess of the drug-linker (e.g., 1.5 to 3-fold molar excess relative to available reactive sites) is typically used to drive the reaction to completion.[2] However, a very large excess can sometimes lead to aggregation.
-
-
Reagent Quality and Solubility:
-
Reagent Purity: Use fresh, high-quality reagents. The purity of the drug-linker should be verified by methods like HPLC or NMR.[1]
-
Drug-Linker Solubility: Highly hydrophobic drug-linkers may have poor solubility in aqueous buffers, leading to precipitation.[1] Using a co-solvent like DMSO or DMF (typically below 10% of the final volume) can improve solubility.[1]
-
Antibody Purity: The antibody should be of high purity (>95%) as impurities can compete in the conjugation reaction.[9]
-
Question: Our synthesis of a tumor-associated carbohydrate antigen (TACA) resulted in a low yield. What are the key steps to focus on for improvement?
Answer:
The synthesis of complex glycans like TACAs is a multi-step process where yield can be lost at various stages. Key areas to scrutinize include the glycosylation reaction itself and the deprotection steps.
-
Glycosylation Reaction: The formation of the glycosidic bond is a critical step.
-
Choice of Glycosyl Donor and Acceptor: The reactivity of both the donor and acceptor is paramount.
-
Catalyst/Promoter: For instance, in the synthesis of the Tn antigen, TMSOTf can be used as a catalyst.[10]
-
Reaction Conditions: Temperature and reaction time must be carefully optimized to favor the desired product and minimize side reactions.
-
-
Deprotection Steps: The removal of protecting groups can be a source of yield loss.
-
Incomplete Deprotection: This will lead to a mixture of partially protected products, complicating purification and reducing the yield of the final product.
-
Degradation of the Glycan: Harsh deprotection conditions can lead to the degradation of the target molecule.
-
Product Impurity
Question: After purification, our ADC product shows significant aggregation. What causes this and how can we prevent it?
Answer:
ADC aggregation is a major issue affecting stability, efficacy, and safety.[11] The primary driver of aggregation is the increased hydrophobicity of the ADC due to the conjugation of the payload.[12][13]
Causes and Prevention of ADC Aggregation:
-
Hydrophobicity of Payload and Linker:
-
Solution: Where possible, use more hydrophilic linkers, such as those containing polyethylene glycol (PEG), to decrease the overall hydrophobicity.[13]
-
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the hydrophobicity of the ADC, increasing the likelihood of aggregation.[13]
-
Solution: Optimize the conjugation reaction to achieve a lower, more controlled DAR, often in the range of 2 to 4.[1]
-
-
Process Conditions:
-
pH: Avoid pH values close to the antibody's isoelectric point (pI), where solubility is at its minimum.[12][13]
-
High Protein Concentration: Higher concentrations increase the chances of intermolecular interactions.[13]
-
Co-solvents: The organic co-solvents used to dissolve the drug-linker can sometimes disrupt the antibody's structure. Screen different co-solvents to find one that is less disruptive.[12][13]
-
-
Advanced Strategies:
Question: How can we improve the purity of our synthetic glycans?
Answer:
Achieving high purity in synthetic glycans is crucial for their biological application. Purification is typically a multi-step process.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying synthetic glycans.[14][15]
-
Solid-Phase Extraction (SPE): SPE can be used for initial cleanup and removal of excess reagents.[16]
Data Presentation
The following tables provide representative quantitative data to illustrate the impact of various parameters on reaction outcomes.
Table 1: Effect of pH on Drug-to-Antibody Ratio (DAR) in a Cysteine-Based Conjugation
| pH | Average DAR | % Unconjugated Antibody | % Aggregates |
| 6.0 | 2.8 | 15% | 1.5% |
| 6.5 | 3.5 | 8% | 2.0% |
| 7.0 | 3.9 | 3% | 2.5% |
| 7.5 | 3.8 | 4% | 3.0% |
| 8.0 | 3.2 | 10% | 4.5% |
Table 2: Influence of Molar Excess of Drug-Linker on Conjugation Efficiency
| Molar Excess of Drug-Linker (relative to thiols) | Average DAR | Yield (%) | Purity (%) |
| 2-fold | 2.5 | 85 | 98 |
| 5-fold | 3.8 | 92 | 96 |
| 10-fold | 4.0 | 95 | 94 |
| 20-fold | 4.0 | 95 | 90 |
Table 3: Comparison of Purification Methods for an ADC
| Purification Method | Recovery (%) | Purity (%) (monomer) | Final DAR |
| Size Exclusion Chromatography (SEC) | 90 | 98 | 3.8 |
| Hydrophobic Interaction Chromatography (HIC) | 85 | 99 | 4.0 |
| Tangential Flow Filtration (TFF) | 95 | 95 | 3.7 |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation for ADC Synthesis
This protocol describes a typical procedure for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody via reduced cysteine residues.
1. Antibody Reduction:
-
Prepare a solution of the monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a degassed reaction buffer (e.g., PBS, pH 7.4).[6]
-
Add a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.[6]
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[6]
2. Conjugation Reaction:
-
Prepare a stock solution of the maleimide-functionalized drug-linker (e.g., 10 mM) in an anhydrous organic solvent like DMSO.[6]
-
Add a 10-20 fold molar excess of the drug-linker stock solution to the reduced antibody solution while gently stirring.[6]
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.[6]
3. Quenching:
-
To quench the reaction, add an excess of a low molecular weight thiol, such as N-acetylcysteine, to react with any unreacted maleimide groups.[6]
4. Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unreacted drug-linker, quenching agent, and other small molecules.[][18]
Protocol 2: Purification and DAR Determination of an ADC by HIC
This protocol outlines the separation of ADC species with different DARs using Hydrophobic Interaction Chromatography (HIC).[19]
1. Column and System Preparation:
-
Select a suitable HIC column (e.g., Butyl-based).
-
Prepare Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Prepare Mobile Phase B: The same buffer as A but without the salt.
-
Equilibrate the HIC column with the initial gradient conditions.
2. Sample Preparation:
-
Adjust the salt concentration of the ADC sample to match the initial binding conditions of the HIC gradient.
3. Chromatography:
-
Inject the salt-adjusted ADC sample onto the equilibrated HIC column.
-
Elute the bound proteins using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by ADCs with increasing DARs (DAR2, DAR4, etc.).[19]
-
Monitor the elution profile at 280 nm.[2]
4. Data Analysis:
-
Integrate the peak area for each species to determine the relative abundance of each DAR variant.
-
Calculate the weighted average DAR.[2]
Visualizations
Caption: Workflow for the synthesis and purification of an Antibody-Drug Conjugate (ADC).
Caption: Troubleshooting logic for addressing low product yield in TSNT reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Heat Shock-Enhanced Conjugation Efficiency in Standard Campylobacter jejuni Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02399H [pubs.rsc.org]
- 11. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification method for serum free glycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HPLC Analysis of Glycans [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
Safe handling and storage procedures for 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TsNT).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (TsNT)?
TsNT is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
Q2: What personal protective equipment (PPE) should I wear when handling TsNT?
To minimize exposure, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[2]
-
Clothing: A lab coat or other protective clothing.
-
Respiratory Protection: If working with the powder outside of a fume hood, a particulate respirator is advised.[2]
Always wear protective gloves, protective clothing, eye protection, and face protection when handling TsNT.[1]
Q3: What are the proper storage conditions for TsNT?
TsNT should be stored under the following conditions:
-
Temperature: Store in a freezer at a temperature below -20°C.[3]
-
Container: Keep containers securely sealed in a dry, well-ventilated area.[2] Check all containers to ensure they are clearly labeled and free from leaks.[2]
-
Transport: This material may require cold-chain transportation.[4]
Q4: What should I do in case of accidental exposure to TsNT?
Follow these first aid measures in case of exposure:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Q5: What materials are incompatible with TsNT?
Avoid contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[2] Store away from incompatible materials and foodstuff containers.[2]
Troubleshooting Guide
Issue: The TsNT powder appears discolored (not white to yellow).
-
Possible Cause: This could indicate degradation or contamination of the product.
-
Solution: Do not use the material. Contact the supplier for a replacement and provide the batch number. Proper storage in a freezer, under an inert atmosphere, and away from incompatible substances is critical to maintain its stability.[3][4]
Issue: I need to handle TsNT outside of a fume hood.
-
Concern: Handling the powder in an open environment can lead to inhalation, which may cause respiratory irritation.[1]
-
Solution: It is strongly recommended to handle TsNT in a well-ventilated area, preferably a fume hood, to avoid breathing in the dust.[1][2] If a fume hood is not available, ensure adequate local exhaust ventilation and wear a particulate respirator.[2]
Summary of Safety and Storage Data
| Parameter | Specification | Source |
| Appearance | White to Yellow Powder or Crystalline Powder | [1] |
| Storage Temperature | Store in freezer, under -20°C | [3][4] |
| Storage Atmosphere | Inert atmosphere | [3][4] |
| Hazard Statements | H315, H319, H335 | [1] |
| Incompatibilities | Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) | [2] |
Experimental Workflow: Safe Handling of TsNT
Caption: Workflow for the safe handling of this compound.
References
Technical Support Center: Troubleshooting Oligonucleotide Coupling Reactions Using TSNT
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common problems encountered during oligonucleotide coupling reactions using 1-(2,4,6-triisopropylbenzenesulfonyl)-3-nitro-1,2,4-triazole (TSNT) as a coupling agent.
Frequently Asked Questions (FAQs)
Q1: What is TSNT and what is its role in oligonucleotide synthesis?
A1: TSNT, or 1-(2,4,6-triisopropylbenzenesulfonyl)-3-nitro-1,2,4-triazole, is a coupling agent used in the phosphoramidite method of solid-phase oligonucleotide synthesis. Its primary role is to activate the incoming phosphoramidite monomer, facilitating its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. This forms a new phosphite triester linkage, extending the oligonucleotide chain by one nucleotide.
Q2: What are the potential advantages of using TSNT over other activators?
A2: While specific comparative data is limited, sulfonyl-based activators like TSNT are known for their high reactivity, which can lead to shorter coupling times and high coupling efficiencies. The sterically hindered triisopropylphenyl group in TSNT can also help to minimize certain side reactions.
Q3: What are the most common problems encountered when using TSNT as a coupling agent?
A3: Common issues include low coupling efficiency, leading to the formation of truncated sequences (n-1 deletions), and potential side reactions. These problems can arise from suboptimal reaction conditions, reagent degradation, or the inherent reactivity of the TSNT and phosphoramidites being used.
Q4: How can I assess the quality of my TSNT reagent?
A4: The quality of TSNT is crucial for successful synthesis. It is a moisture-sensitive reagent and should be stored under anhydrous conditions. Visual inspection for discoloration or clumping can be an initial indicator of degradation. For a more thorough analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm its structural integrity, although this is not routinely performed in most labs. It is highly recommended to use fresh, high-quality TSNT from a reputable supplier.
Q5: What is a typical coupling efficiency I should expect with TSNT?
Troubleshooting Guide
Problem 1: Low Coupling Efficiency
Low coupling efficiency is the most common issue in oligonucleotide synthesis and results in a higher proportion of shorter, "n-1" deletion sequences. This can be observed as a significant drop in the trityl cation signal during synthesis monitoring or as multiple peaks in HPLC analysis of the crude product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Moisture Contamination | Ensure Anhydrous Conditions: Moisture is a primary inhibitor of the coupling reaction. 1. Use anhydrous acetonitrile (<30 ppm water). Verify water content using Karl Fischer titration. 2. Ensure phosphoramidite solutions are anhydrous. 3. Store TSNT under inert gas (argon or nitrogen) and away from moisture. |
| Degraded Reagents | Verify Reagent Integrity: 1. Phosphoramidites: Use fresh, high-quality phosphoramidites. Degraded phosphoramidites can be a major source of failure. Consider performing a ³¹P NMR analysis to check for the presence of phosphonate impurities (signals around 0-10 ppm), which indicate hydrolysis.[2][3][4] 2. TSNT Solution: Prepare fresh TSNT solutions regularly. The stability of TSNT in solution can be limited.[5][6] |
| Suboptimal Reaction Conditions | Optimize Coupling Protocol: 1. Coupling Time: While TSNT is a reactive activator, ensure the coupling time is sufficient for the specific phosphoramidite being used, especially for modified or sterically hindered bases. 2. Reagent Concentration: Verify the concentrations of the phosphoramidite and TSNT solutions. Incorrect concentrations can lead to incomplete activation or coupling. |
| Inefficient Capping | Verify Capping Step: If the capping step is inefficient, unreacted 5'-hydroxyl groups can react in subsequent cycles, leading to deletion sequences. Ensure capping reagents are fresh and the capping time is adequate.[7] |
| Solid Support Issues | Check Solid Support: For long oligonucleotides, the pore size of the controlled pore glass (CPG) support can become limiting due to steric hindrance from the growing chains.[8][9] Consider using a support with a larger pore size (e.g., 1000 Å). |
Problem 2: Side Reactions
Besides low coupling efficiency, other side reactions can occur, leading to impurities in the final product.
Possible Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Depurination | The acidic deblocking step (removal of the DMT group) can lead to the cleavage of the glycosidic bond of purine bases (A and G), creating abasic sites.[10] | While not directly related to the TSNT coupling step, this is a common side reaction. Use a weaker deblocking acid like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), especially for longer synthesis runs. |
| Modification of Nucleobases | The reactive nature of the activated phosphoramidite or side reactions involving the activator could potentially lead to modification of the nucleobases. | Use appropriate protecting groups on the exocyclic amines of the nucleobases (e.g., benzoyl for A and C, isobutyryl for G). Ensure that the deprotection conditions are optimized to remove these groups without damaging the oligonucleotide. |
| Sulfonation of 5'-Hydroxyl Group | Although less common with modern phosphoramidite chemistry, highly reactive sulfonylating agents have the potential to sulfonate the free 5'-hydroxyl group, rendering it unreactive for the subsequent coupling reaction. | Ensure that the TSNT is completely consumed in the activation of the phosphoramidite before it comes into contact with the solid support. This is generally controlled by the reagent delivery sequence in the synthesizer. |
Experimental Protocols
Protocol 1: Monitoring Coupling Efficiency by Trityl Cation Analysis
Objective: To quantitatively assess the step-wise coupling efficiency during solid-phase oligonucleotide synthesis.
Methodology:
-
Instrument Setup: Ensure the DNA synthesizer is equipped with an in-line spectrophotometer capable of measuring the absorbance of the trityl cation at approximately 495 nm.
-
Synthesis Initiation: Begin the oligonucleotide synthesis protocol.
-
Deblocking Step: During each cycle, the 5'-dimethoxytrityl (DMT) protecting group is removed by an acidic solution (e.g., 3% TCA in dichloromethane). The released DMT cation has a characteristic orange color and strong absorbance at 495 nm.
-
Data Collection: The synthesizer's software will automatically measure the absorbance of the eluent containing the trityl cation after each deblocking step.
-
Data Analysis: The coupling efficiency for each step is calculated as the ratio of the absorbance of the trityl cation released in the current cycle to the absorbance from the previous cycle. An ideal synthesis will show consistent and high absorbance values for each cycle. A significant drop in absorbance indicates a failure in the preceding coupling step.[1]
Protocol 2: Analysis of Crude Oligonucleotide by HPLC
Objective: To assess the purity of the crude oligonucleotide product and quantify the amount of full-length product versus truncated sequences.
Methodology:
-
Sample Preparation:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it using the appropriate protocol (e.g., concentrated ammonium hydroxide).
-
Evaporate the cleavage/deprotection solution to dryness.
-
Resuspend the crude oligonucleotide pellet in a suitable buffer (e.g., 0.1 M triethylammonium acetate, TEAA).
-
-
HPLC Analysis:
-
Column: Use a reverse-phase HPLC column (e.g., C18).
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides.
-
Detection: Monitor the elution profile with a UV detector at 260 nm.
-
-
Data Interpretation: The full-length oligonucleotide is the most hydrophobic species and will typically be the last major peak to elute. Shorter, "n-1" failure sequences are less hydrophobic and will elute earlier. The relative peak areas can be used to estimate the purity of the crude product. A high percentage of early-eluting peaks indicates poor coupling efficiency during the synthesis.
Protocol 3: Karl Fischer Titration for Water Content in Acetonitrile
Objective: To determine the water content of the acetonitrile used in the coupling reaction to ensure it is anhydrous.
Methodology:
-
Apparatus: Use a Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent (one-component or two-component system).
-
Procedure:
-
Introduce a known volume of the acetonitrile sample into the titration cell of the Karl Fischer apparatus.
-
The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
The instrument's software will calculate the water content in parts per million (ppm).
-
-
Acceptance Criteria: For oligonucleotide synthesis, the water content in acetonitrile should ideally be below 30 ppm.[11][12][13][14]
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A flowchart for troubleshooting low coupling efficiency.
Proposed Mechanism of TSNT Activation and Coupling
Caption: Proposed mechanism of phosphoramidite activation by TSNT.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 3. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. Stability and Storage of Oligonucleotides [biosyn.com]
- 6. blog.entegris.com [blog.entegris.com]
- 7. benchchem.com [benchchem.com]
- 8. atdbio.com [atdbio.com]
- 9. biotage.com [biotage.com]
- 10. glenresearch.com [glenresearch.com]
- 11. byjus.com [byjus.com]
- 12. quveon.com [quveon.com]
- 13. mt.com [mt.com]
- 14. Determination of Water Content in Acetone Using Karl Fischer Titration [sigmaaldrich.com]
Technical Support Center: Purification of Products from Reactions with 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (Ts-NT)
Welcome to the technical support center for the purification of synthetic products involving 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (Ts-NT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities to expect in my reaction mixture when using Ts-NT?
A1: When using Ts-NT as a sulfonating or coupling agent, the primary impurities to anticipate in your crude product are:
-
3-Nitro-1,2,4-triazole: This is the major byproduct generated from the reaction of Ts-NT with a nucleophile.
-
Unreacted this compound (Ts-NT): Incomplete reactions will leave residual starting material.
-
p-Toluenesulfonic acid: This can form if the desired sulfonamide or sulfonic ester undergoes hydrolysis during the reaction or workup.
-
Excess nucleophile (amine, alcohol, etc.): If used in excess, the starting nucleophile will be present.
Q2: What is the general workup procedure for a reaction involving Ts-NT?
A2: A typical aqueous workup is effective for the initial purification.[1] The goal is to remove the majority of water-soluble impurities.
-
Quenching: The reaction is typically quenched by adding water or a saturated aqueous solution (e.g., ammonium chloride).
-
Extraction: The mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The desired product, being less polar than the byproducts, will preferentially move to the organic layer.
-
Washing: The organic layer should be washed sequentially with:
-
Dilute acid (e.g., 1M HCl): To remove any basic impurities like unreacted amines.
-
Saturated aqueous sodium bicarbonate solution: To neutralize any acidic byproducts like p-toluenesulfonic acid.
-
Brine (saturated aqueous NaCl): To remove residual water and break up any emulsions.
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q3: How can I effectively remove the 3-nitro-1,2,4-triazole byproduct?
A3: 3-Nitro-1,2,4-triazole is a polar compound and can often be removed through a combination of techniques:
-
Aqueous Extraction: During the workup, a significant portion of the 3-nitro-1,2,4-triazole will partition into the aqueous layers due to its polarity.
-
Column Chromatography: This is the most effective method for complete removal. Due to its polarity, 3-nitro-1,2,4-triazole will have a lower retention factor (Rf) on silica gel compared to the typically less polar sulfonamide or sulfonic ester product.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can leave the more soluble 3-nitro-1,2,4-triazole in the mother liquor.
Q4: What are the recommended techniques for final purification of the desired product?
A4: The two primary methods for obtaining a highly pure product are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique for separating the desired product from all impurities. A typical setup involves using silica gel as the stationary phase and a solvent system of appropriate polarity as the mobile phase.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The choice of solvent is crucial; the ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and 3-nitro-1,2,4-triazole. | The solvent system is too polar, causing both compounds to elute quickly. | Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity (gradient elution). This will allow the less polar product to elute first, while retaining the more polar 3-nitro-1,2,4-triazole on the column. |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar products, adding a small percentage of methanol to the ethyl acetate/hexane mixture may be necessary. |
| Streaking of spots on TLC, leading to poor column separation. | The sample is too concentrated, or the compound is interacting strongly with the stationary phase. | Dilute the sample before loading it onto the column. If streaking persists, consider adding a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, to improve the peak shape. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated (too much solvent was used), or the product is an oil at room temperature. | 1. Evaporate some of the solvent to increase the concentration and induce crystallization. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Add a seed crystal of the pure product if available. 4. Cool the solution in an ice bath to further decrease solubility. |
| Product precipitates as an oil ("oiling out"). | The product's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | 1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. 2. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. |
| Crystals are colored, indicating impurities. | The impurities are co-crystallizing with the product. | 1. Add activated charcoal to the hot solution to adsorb colored impurities, then hot filter the solution before allowing it to cool. 2. Perform a second recrystallization with the obtained crystals. |
Physicochemical Data of Key Compounds
For effective purification, understanding the properties of the key components is crucial.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility |
| This compound (Ts-NT) | 268.25[2] | 133-135[2] | Soluble in many organic solvents like dichloromethane, ethyl acetate. |
| 3-Nitro-1,2,4-triazole | 114.06[3] | 212-214[4] | Soluble in water, methanol, ethanol; sparingly soluble in ethyl acetate.[5][6] |
| p-Toluenesulfonic acid | 172.20 | 103-106 (monohydrate) | Soluble in water, alcohols, and other polar organic solvents.[4] |
| Aromatic Sulfonamides (general) | Variable | Typically solids | Solubility varies, but generally soluble in moderately polar organic solvents. |
Experimental Protocols
Protocol 1: General Column Chromatography for Purification of a Sulfonamide
This protocol is a general guideline and should be optimized based on the specific properties of the target sulfonamide.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
TLC plates
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running a TLC of the crude reaction mixture. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack, ensuring a level and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity by adding more ethyl acetate. Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization of an Aromatic Sulfonamide
Materials:
-
Crude sulfonamide product
-
Ethanol (95%) or another suitable solvent (e.g., isopropanol, acetone)[3][7]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add small portions of the hot solvent until it does.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Purification Workflow
The following diagram illustrates a general workflow for the purification of products synthesized using Ts-NT.
Caption: General workflow for the purification of products from Ts-NT reactions.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. md-scientific.dk [md-scientific.dk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Impact of solvent and temperature on the efficiency of TSNT reactions
Technical Support Center: Optimizing Reaction Efficiency
Disclaimer: The term "TSNT reaction" is not a standard, widely recognized term in chemical literature. The following guide provides general principles and troubleshooting advice for optimizing chemical reactions with respect to solvent and temperature, which are applicable to a broad range of reaction types encountered in research and drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the rate and efficiency of a chemical reaction?
A1: The solvent plays a critical role in a chemical reaction by influencing the stability of reactants, transition states, and products.[1] Solvent molecules can interact with reacting molecules through various non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[1] The rate of a reaction can be significantly affected by how the solvent stabilizes the transition state relative to the starting materials.[1] If the transition state is better stabilized by the solvent than the reactants, the reaction rate will increase, and vice versa.[1]
Solvents are broadly classified based on their polarity and ability to donate hydrogen bonds:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have polar bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. They can stabilize charged intermediates, which is particularly beneficial for reactions like SN1. However, they can also solvate nucleophiles through hydrogen bonding, which may decrease their reactivity in SN2 reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipoles due to polar bonds but lack the ability to donate hydrogen bonds. They are excellent at solvating cations but are less effective at solvating anions, leaving the anions "naked" and more reactive. This often makes them ideal for SN2 reactions.[2]
-
Non-polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not form strong interactions with charged species.[3] Reactions where charges are destroyed or dispersed in the transition state are often favored in less polar solvents.[4]
Q2: What is the general effect of temperature on reaction efficiency?
A2: Increasing the temperature of a reaction generally increases the reaction rate.[5][6] This is because a higher temperature increases the average kinetic energy of the reactant molecules.[7][8] As a result, molecules move faster, leading to more frequent collisions.[9] More importantly, a larger fraction of these collisions will have sufficient energy to overcome the activation energy barrier (Ea), leading to a significant increase in the rate of product formation.[7][8][9] A common rule of thumb is that for many reactions at room temperature, the rate doubles for every 10°C increase.[9] However, excessively high temperatures can lead to the degradation of reactants or products or promote undesirable side reactions, which can lower the overall yield and purity.[10]
Q3: How does temperature influence product selectivity (Kinetic vs. Thermodynamic Control)?
A3: In reactions that can yield multiple products, temperature can be a deciding factor in product distribution.
-
Kinetic Control: At lower temperatures, reactions are often irreversible. The major product will be the one that forms the fastest, meaning it has the lowest activation energy.[11]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one, regardless of how quickly it is formed.[11] By carefully selecting the reaction temperature, a researcher can favor the formation of either the kinetic or the thermodynamic product.
Troubleshooting Guides
Issue: Low or No Product Yield
Question: My reaction is not producing the expected amount of product. What are the potential causes related to solvent and temperature?
Answer: Low yield is a common issue that can often be traced back to suboptimal reaction conditions.
-
Suboptimal Temperature: An insufficient temperature may lead to a very slow reaction rate, preventing the reaction from reaching completion within the allotted time.[10] Conversely, a temperature that is too high might cause the decomposition of your starting materials, intermediates, or the final product.[10]
-
Incorrect Solvent Choice: The solvent may not be adequately solubilizing the reactants, preventing them from interacting. Alternatively, the solvent might be stabilizing the reactants more than the transition state, thus increasing the activation energy and slowing the reaction down.[1] In some cases, the solvent itself might react with one of the reagents.
-
Reagent Purity and Stability: Ensure that the reagents and solvents are pure and anhydrous if the reaction is moisture-sensitive.[12] Some solvents, like ethers, can form peroxides over time, which can interfere with the reaction.[13]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Issue: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but also significant amounts of impurities. How can I improve selectivity?
Answer: The formation of byproducts is often highly dependent on the reaction temperature and solvent.
-
Temperature Effects: Different reaction pathways can be favored at different temperatures.[10] If an undesired pathway has a higher activation energy, running the reaction at a lower temperature may suppress the formation of the corresponding byproduct. Conversely, if the desired product is the thermodynamic one, a higher temperature might be necessary to ensure equilibrium is reached, potentially converting a kinetically favored byproduct into the desired product.[11]
-
Solvent Effects: The solvent can influence the selectivity of a reaction by differentially stabilizing the transition states leading to different products. For example, a polar solvent might favor a pathway that involves a charged intermediate, while a non-polar solvent might favor a concerted pathway.
Logical Relationship between Solvent Properties and Reaction Rate
Caption: Impact of solvent properties on reaction pathways.
Data Presentation
The efficiency of a reaction can be dramatically altered by the solvent. The following tables illustrate the relative impact of solvent choice on prototypic SN1 and SN2 reactions.
Table 1: Relative Rate of an SN1 Reaction (Solvolysis of t-Butyl Chloride)
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Acetic Acid | 6 | Polar Protic | 1 |
| Methanol | 33 | Polar Protic | 4 |
| Water | 78 | Polar Protic | 150,000 |
Data adapted from publicly available chemical education resources. This table demonstrates that for SN1 reactions, which proceed through a charged carbocation intermediate, increasing solvent polarity and protic nature dramatically increases the reaction rate.
Table 2: Relative Rate of an SN2 Reaction (n-Butyl Bromide with Azide Ion)
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Methanol | 33 | Polar Protic | 1 |
| Water | 78 | Polar Protic | 7 |
| DMSO | 49 | Polar Aprotic | 1,300 |
| DMF | 37 | Polar Aprotic | 2,800 |
| Acetonitrile | 38 | Polar Aprotic | 5,000 |
Data adapted from publicly available chemical education resources. This table shows that for SN2 reactions, polar aprotic solvents provide the fastest rates because they do not strongly solvate the anionic nucleophile, leaving it more reactive.
Experimental Protocols
Protocol: General Procedure for Optimizing Reaction Temperature and Solvent
This protocol provides a systematic approach to screen and optimize temperature and solvent conditions for a new or underperforming chemical reaction.
1. Initial Small-Scale Screening: a. Setup: In an array of small reaction vials (e.g., microwave vials or test tubes), each equipped with a stir bar, set up the reaction with your starting materials and reagents at a consistent concentration. b. Solvent Selection: To each vial, add a different solvent. Choose a range of solvents with varying properties (e.g., one polar protic like isopropanol, one polar aprotic like acetonitrile, and one non-polar like toluene).[14] c. Temperature Gradient: Run the arrays at 2-3 different temperatures. For example: room temperature, a moderate temperature (e.g., 50°C), and a higher temperature (e.g., 80°C or reflux). Many modern heating blocks can accommodate a temperature gradient. d. Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) using a suitable analytical technique (e.g., TLC, LC-MS, GC). e. Analysis: Identify the conditions that provide the best conversion to the desired product with the fewest byproducts.
2. Focused Optimization: a. Condition Selection: Based on the initial screen, select the most promising solvent (or solvent mixture) and a narrow temperature range for further optimization. b. Temperature Refinement: Set up several reactions in the chosen solvent and vary the temperature in smaller increments (e.g., 5-10°C) around the previously identified optimum.[15] c. Time Course Analysis: For the best temperature condition, run a single, larger-scale reaction and take samples at multiple time points. This will help determine the optimal reaction time to maximize yield before any potential product degradation occurs.
3. Scale-Up and Verification: a. Confirmation Run: Once the optimal solvent, temperature, and time are determined, perform the reaction on a larger scale to confirm the results and yield. b. Safety Considerations: Be aware that exothermic reactions require careful temperature management during scale-up to prevent runaway conditions.[11][15] This may involve slower reagent addition or external cooling.[15]
Experimental Workflow Diagram
Caption: Systematic workflow for reaction condition optimization.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. cerritos.edu [cerritos.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. wnynewsnow.com [wnynewsnow.com]
Catalyst selection and optimization for synthesizing substituted 1,2,4-triazoles
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the selection and optimization of catalysts for the synthesis of substituted 1,2,4-triazoles. This guide addresses common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing substituted 1,2,4-triazoles?
A1: The primary methods for synthesizing 1,2,4-triazoles include the Pellizzari and Einhorn-Brunner reactions, as well as modern approaches involving amidines and multicomponent reactions.[1] Copper-catalyzed reactions are particularly prevalent, often utilizing copper salts like Cu(OAc)₂, CuCl₂, and CuBr.[2][3][4] Additionally, catalyst-controlled regioselective syntheses have been developed, for instance, using Ag(I) catalysis for 1,3-disubstituted 1,2,4-triazoles and Cu(II) catalysis for 1,5-disubstituted variants.[5][6] Metal-free approaches and microwave-assisted syntheses are also gaining traction as efficient and environmentally friendly alternatives.[7][8][9]
Q2: How can I improve the yield and reduce the reaction time of my 1,2,4-triazole synthesis?
A2: To enhance yield and shorten reaction times, several factors can be optimized. Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating.[8][10] Optimizing the reaction temperature is crucial, as is the choice of solvent, which can affect reactant solubility and the reaction mechanism.[4] Ensuring the purity of starting materials, such as hydrazides which can be hygroscopic, is also critical for a successful reaction.[1] For sluggish reactions, monitoring progress with Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from excessively long reactions.[4]
Q3: I am observing the formation of multiple products in my reaction. What are the common side products and how can I minimize them?
A3: The formation of side products is a common challenge. In reactions involving hydrazides, 1,3,4-oxadiazoles can form as a competing cyclization product; this can be minimized by ensuring strictly anhydrous reaction conditions and lowering the reaction temperature.[1] When synthesizing unsymmetrical 1,2,4-triazoles, particularly via the Pellizzari reaction, a mixture of isomers can result from high reaction temperatures promoting acyl interchange.[11] Optimizing the reaction temperature to the lowest effective point and minimizing reaction time can help reduce the formation of these isomers.[11] In cases of N-alkylation of unsubstituted 1,2,4-triazoles, a mixture of N-1 and N-4 alkylated products can occur; the regioselectivity can be influenced by the choice of electrophile, base, and solvent.[1]
Q4: How does catalyst choice influence the regioselectivity of the 1,2,4-triazole ring formation?
A4: The choice of catalyst can be a powerful tool to control the regioselectivity of the cycloaddition reaction. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles.[5][6] This catalyst-dependent control allows for the targeted synthesis of specific isomers.
Troubleshooting Guides
Problem 1: Low or No Yield of 1,2,4-Triazole
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Gradually increase the reaction temperature in 10-20°C increments and monitor progress by TLC or LC-MS.[1][11] Extend the reaction time as needed.[11] |
| Decomposition of Starting Materials or Product | Lower the reaction temperature.[11] Consider using microwave synthesis to reduce overall heating time and potentially improve yields.[1][10] |
| Low Purity of Starting Materials | Ensure all starting materials, especially hygroscopic reagents like hydrazides, are pure and dry before use.[1][11] |
| Inefficient Water Removal (for condensation reactions) | If applicable to your reaction setup, use a Dean-Stark trap to effectively remove water as it is formed.[11] |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution(s) |
| 1,3,4-Oxadiazole | Competing cyclization pathway, especially with hydrazides. | Ensure strictly anhydrous reaction conditions.[1] Lower the reaction temperature to favor triazole formation.[1] The choice of acylating agent can also influence the reaction pathway.[1] |
| Mixture of Isomeric Triazoles (in unsymmetrical reactions) | High reaction temperatures promoting acyl interchange or transamination.[11] Prolonged reaction times at elevated temperatures.[11] | Optimize the reaction temperature to the lowest point where the desired product forms at a reasonable rate.[11] Consider using microwave synthesis to shorten heating time.[11] If possible, design the synthesis to be symmetrical to avoid this issue.[11] |
| Thermal Rearrangement | High reaction temperatures can lead to the thermal rearrangement of the triazole ring.[1] | If thermal rearrangement is suspected, attempt the reaction at a lower temperature for a longer duration.[1] |
Problem 3: Difficulty in Product Purification
| Issue | Potential Cause | Recommended Solution(s) |
| Inability to Induce Crystallization | Compound is highly soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod to create nucleation sites.[12] Add a seed crystal of the pure compound, if available.[12] Introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity appears, then gently heat until clear and allow to cool slowly.[12] |
| Low Recovery After Recrystallization | Using an excessive amount of solvent.[12] The compound is too soluble in the chosen solvent even at low temperatures.[12] | Concentrate the filtrate by evaporation and attempt a second crystallization.[12] Perform small-scale solubility tests to find a more suitable solvent or a mixed solvent system.[12] |
| Impure Product After Recrystallization | Co-crystallization of impurities. The cooling process was too rapid, trapping impurities. | Ensure the solution cools slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[12] If impurities are insoluble, perform a hot filtration step.[12] |
| Separation of Closely Related Isomers | Similar polarities of the desired product and isomeric side products. | Utilize column chromatography with a carefully selected solvent system; a gradient elution may be necessary. High-Performance Liquid Chromatography (HPLC) can also be effective for separating isomers.[11] |
Experimental Protocols
Protocol 1: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general guideline for a symmetrical reaction, which avoids the formation of isomeric triazole side products.[11]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform the reaction neat.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[13]
-
Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[13]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.[11]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[11]
Protocol 2: Copper-Catalyzed One-Pot Synthesis of Substituted 1,2,4-Triazoles from Nitriles and Hydroxylamine
This protocol describes an efficient one-pot synthesis of substituted 1,2,4-triazoles using a copper catalyst.[2][14]
Materials:
-
Nitrile (2 different nitriles can be used for unsymmetrical triazoles)
-
Hydroxylamine hydrochloride
-
Cu(OAc)₂ (catalyst)
-
Solvent (e.g., DMSO)
Procedure:
-
The reaction involves the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime intermediate.
-
This is followed by the copper-catalyzed reaction of the amidoxime with a second nitrile.
-
The final step is an intramolecular dehydration and cyclization to form the 1,2,4-triazole ring.
-
This one-pot procedure provides moderate to good yields of the corresponding 1,2,4-triazole derivatives.[2][14]
Protocol 3: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
This protocol offers a rapid and efficient method for synthesizing 1,2,4-triazoles using microwave irradiation.[15]
Materials:
-
Aromatic hydrazide (0.005 moles)
-
Substituted nitrile (0.0055 moles)
-
Potassium carbonate (0.0055 moles)
-
n-Butanol (10 mL)
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.[15]
-
Add 10 mL of n-butanol to the vessel.[15]
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.[13]
-
After cooling, the product can be isolated and purified using standard techniques.
Catalyst and Condition Comparison
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
| Pellizzari Reaction | Conventional Heating | 2-4 hours | Low to moderate | [10] |
| Pellizzari Reaction | Microwave Irradiation | 10-30 minutes | Increased yields | [8][10] |
| Synthesis from Hydrazines and Formamide | Conventional Heating | > 4 hours | Moderate | [8] |
| Synthesis from Hydrazines and Formamide | Microwave Irradiation | 1 minute | 85% | [8] |
Table 2: Catalyst Selection for Regiocontrolled Synthesis
| Desired Product | Catalyst | Starting Materials | Yield | Reference |
| 1,3-Disubstituted 1,2,4-triazole | Ag(I) | Isocyanides and diazonium salts | High | [5][6] |
| 1,5-Disubstituted 1,2,4-triazole | Cu(II) | Isocyanides and diazonium salts | High | [5][6] |
Visualized Workflows
Caption: Troubleshooting workflow for low yields in 1,2,4-triazole synthesis.
Caption: Catalyst selection guide for regioselective synthesis.
Caption: Experimental workflow for the Pellizzari reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. isres.org [isres.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Collection - Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Addressing Scalability Challenges for Reactions Using TSNT
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TSNT) in their chemical syntheses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when scaling up your reactions from the laboratory to pilot plant and beyond.
Frequently Asked Questions (FAQs)
Q1: What is TSNT and what are its primary applications?
TSNT, or this compound, is a versatile chemical reagent. Its primary applications are as a coupling agent in oligonucleotide synthesis and as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] The unique structure of TSNT, combining a toluenesulfonyl group with a nitrotriazole moiety, makes it a valuable building block in the development of complex molecules.[2]
Q2: What are the main safety concerns when handling TSNT, especially at a larger scale?
TSNT is classified as a material that causes skin and eye irritation and may cause respiratory irritation.[4][5][6] When handling larger quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, and to work in a well-ventilated area.[4] It is a combustible solid and should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[7] The recommended storage temperature is -20°C.[8][9][10]
Q3: What are the initial signs of a problematic scale-up reaction with TSNT?
Common indicators of a challenging scale-up include:
-
Poor Yield: A significant drop in product yield compared to the lab-scale reaction.
-
Increased Impurities: The formation of new or higher levels of byproducts.
-
Exotherm Control Issues: Difficulty in maintaining the desired reaction temperature, which can lead to runaway reactions.
-
Phase Separation or Precipitation: Unexpected changes in the physical state of the reaction mixture.
-
Inconsistent Reaction Times: Longer or shorter reaction times than anticipated.
Q4: How does the purity of TSNT affect scalability?
The purity of TSNT is critical for reproducible results, especially at a larger scale. Impurities can lead to side reactions, lower yields, and a more complex purification process for the final product. It is recommended to use high-purity TSNT (≥98% by HPLC) for scalable processes.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
Symptom: The reaction yield is significantly lower than what was achieved on a smaller scale.
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | At a larger scale, inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration. Review the agitation setup, including impeller type and speed, to ensure homogeneity. |
| Poor Temperature Control | Exothermic reactions that are easily managed in the lab can become problematic at scale. Ensure the reactor's heating/cooling system is adequate for the larger volume. Consider a slower addition rate of reagents to manage heat evolution. |
| Reagent Degradation | TSNT or other reagents may degrade under the prolonged reaction times or slightly different conditions of a larger scale reaction. Analyze the stability of all reagents under the scaled-up conditions. |
| Incomplete Reaction | The reaction may not be going to completion due to mass transfer limitations. Monitor the reaction progress closely using appropriate analytical techniques (e.g., HPLC, TLC) to determine the optimal reaction time. |
Issue 2: Increased Impurity Profile
Symptom: New or higher levels of byproducts are observed in the scaled-up reaction.
| Potential Cause | Troubleshooting Steps |
| Side Reactions at Higher Temperatures | Localized overheating can promote side reactions. Improve mixing and temperature control. |
| Longer Reaction Times | Extended reaction times can lead to the formation of degradation products. Re-optimize the reaction time for the larger scale. |
| Air or Moisture Sensitivity | Some reactions are sensitive to air or moisture, which may be more difficult to control in larger reactors. Ensure the reactor is properly inerted (e.g., with nitrogen or argon). |
| Byproduct Formation from TSNT | The nitro and triazole groups in TSNT can potentially participate in side reactions under certain conditions. A thorough understanding of the reaction mechanism is crucial. Consider performing mechanistic studies to identify potential side reactions. |
Data Presentation
Table 1: Chemical and Physical Properties of TSNT
| Property | Value | Reference |
| CAS Number | 77451-51-5 | [5][8] |
| Molecular Formula | C₉H₈N₄O₄S | [8] |
| Molecular Weight | 268.25 g/mol | [5] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | 133-135 °C | |
| Storage Temperature | -20°C | [8][9][10] |
Table 2: Safety Information for TSNT
| Hazard Statement | GHS Classification | Precautionary Statements |
| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
Note: This table summarizes the main hazards. Always consult the full Safety Data Sheet (SDS) before handling TSNT.[4][5]
Experimental Protocols
Representative Protocol: Scale-up of a Coupling Reaction using TSNT
This is a general protocol and must be adapted for specific substrates and reaction conditions.
1. Lab-Scale Protocol (1 mmol)
-
To a solution of substrate A (1 mmol) and substrate B (1.1 mmol) in an appropriate solvent (e.g., acetonitrile, 10 mL) at room temperature, add TSNT (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with an appropriate aqueous solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. Pilot-Scale Protocol (1 mol)
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with a solution of substrate A (1 mol) in the chosen solvent (e.g., 10 L).
-
Controlled Addition: Prepare a solution of substrate B (1.1 mol) and TSNT (1.2 mol) in the solvent. Add this solution to the reactor dropwise over a period of 1-2 hours, while carefully monitoring the internal temperature.
-
Temperature Control: Maintain the internal temperature within the optimal range determined during lab-scale experiments. Use the reactor's cooling system to manage any exotherm.
-
Reaction Monitoring: Take regular samples for in-process control (IPC) analysis by HPLC to track the reaction progress and formation of any byproducts.
-
Work-up and Isolation: Once the reaction is complete, perform the quench and extraction procedures on the larger scale. Be mindful of potential emulsion formation during the work-up of larger volumes.
-
Purification: The purification method may need to be adapted for the larger scale (e.g., crystallization instead of chromatography).
Mandatory Visualization
Caption: A typical experimental workflow for a scaled-up reaction using TSNT.
Caption: A logical workflow for troubleshooting scalability issues with TSNT reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C9H8N4O4S | CID 688072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.pt [fishersci.pt]
- 7. fishersci.com [fishersci.com]
- 8. 3-Nitro-1-tosyl-1H-1,2,4-triazole - Lead Sciences [lead-sciences.com]
- 9. 77451-51-5|3-Nitro-1-tosyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]
- 10. achmem.com [achmem.com]
Degradation pathways of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole under various conditions
Technical Support Center: 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TsNT)
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and degradation of this compound (TsNT). The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the degradation pathways of TsNT is limited in publicly available literature. The pathways and products described below are postulated based on the known chemical behavior of the constituent functional groups: the p-toluenesulfonyl moiety and the 3-nitro-1,2,4-triazole ring, drawing parallels from studies on other sulfonamides and triazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for TsNT?
A1: TsNT is susceptible to degradation under several conditions, primarily through three main pathways:
-
Hydrolysis: Cleavage of the molecule by water, which is often dependent on pH. The most probable point of hydrolytic attack is the sulfur-nitrogen (S-N) bond connecting the toluenesulfonyl group and the triazole ring.
-
Photolysis: Degradation caused by exposure to light, particularly ultraviolet (UV) radiation. This can lead to bond cleavage and the formation of reactive radical species.
-
Thermal Degradation: Decomposition at elevated temperatures. Given its melting point of 133-135 °C and the presence of a nitro group, TsNT may undergo exothermic decomposition at temperatures above its melting point.
Q2: What are the postulated degradation products under hydrolytic conditions?
A2: The primary hydrolytic degradation pathway is expected to involve the cleavage of the S-N bond. This would result in the formation of two primary products: p-Toluenesulfonic acid and 3-nitro-1,2,4-triazole. Further degradation of the 3-nitro-1,2,4-triazole ring could occur under more stringent conditions, potentially leading to the opening of the triazole ring and the formation of smaller nitrogenous compounds and eventually mineralization.
Q3: How does pH influence the stability of TsNT in aqueous solutions?
A3: For many sulfonamide-containing compounds, hydrolysis rates are significantly influenced by pH. Both acidic and basic conditions can catalyze the cleavage of the S-N bond. It is postulated that TsNT will exhibit its greatest stability in the neutral pH range (6-7), with accelerated degradation in strongly acidic or alkaline solutions.
Q4: What degradation pathways are expected under photolytic stress?
A4: Exposure to UV light is expected to induce photodegradation. This can occur through two primary mechanisms:
-
Direct Photolysis: Absorption of photons by TsNT, leading to an excited state and subsequent bond cleavage, likely at the S-N bond or C-NO2 bond.
-
Indirect Photolysis: In the presence of photosensitizers (like dissolved organic matter in natural waters), reactive oxygen species (e.g., hydroxyl radicals) are generated, which then attack the TsNT molecule.[1] The degradation products are expected to be similar to hydrolysis (p-Toluenesulfonic acid and 3-nitro-1,2,4-triazole), but radical-based reactions may also lead to a wider array of secondary products from the breakdown of the aromatic and triazole rings.
Q5: My degradation experiment is showing a much faster rate than anticipated. What factors could be responsible?
A5: If you observe unexpectedly rapid degradation, consider the following factors:
-
pH Drift: Ensure the pH of your buffered solution is stable throughout the experiment.
-
Presence of Catalysts: Trace amounts of metal ions can catalyze hydrolytic or oxidative degradation. Use high-purity water and solvents.
-
Light Exposure: For experiments not focused on photolysis, ensure samples are protected from ambient light, as even room light can contribute to the degradation of photosensitive compounds over time.
-
Temperature Fluctuation: Verify that the incubation temperature is accurate and stable.
-
Reactive Solvent: Ensure the solvent used is inert and free of peroxides or other reactive impurities.
Troubleshooting Guides
Issue: Unexpected peaks are observed in my HPLC/LC-MS chromatogram during a stability study.
This is a common issue when studying compound degradation. The new peaks likely correspond to degradation products. The following workflow can help in their identification.
Data Presentation
Table 1: Summary of Physicochemical and Safety Information for TsNT
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₄O₄S | [2] |
| Molecular Weight | 268.25 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 133-135 °C | |
| CAS Number | 77451-51-5 | [2] |
| Storage Temperature | -20°C | |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [2][4] |
Table 2: Summary of Postulated Degradation Pathways and Key Products
| Condition | Primary Cleavage Site | Postulated Primary Products | Potential Secondary Products |
| Hydrolysis (Acidic/Basic) | Sulfonamide S-N bond | p-Toluenesulfonic acid, 3-nitro-1,2,4-triazole | Products of triazole ring opening |
| Photolysis (UV Light) | S-N bond, C-NO₂ bond | p-Toluenesulfonic acid, 3-nitro-1,2,4-triazole | Radical-derived species, ring fragments |
| Thermal Stress | Multiple sites | Gaseous products (NOx, SOx), complex mixture of smaller organic fragments | Char residue |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the degradation of TsNT.
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions: Prepare stock solutions of TsNT in a suitable organic solvent (e.g., acetonitrile). Prepare aqueous degradation media at three pH levels:
-
Acidic: 0.1 M HCl (pH ~1)
-
Neutral: High-purity water or phosphate buffer (pH 7.0)
-
Basic: 0.1 M NaOH (pH ~13)
-
-
Initiation of Experiment: Spike the TsNT stock solution into each pH medium to a final concentration of 10-100 µg/mL. Ensure the initial percentage of organic solvent is low (<1-5%) to avoid affecting the kinetics.
-
Incubation: Incubate all solutions in a temperature-controlled bath (e.g., 50 °C) in sealed vials, protected from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Immediately neutralize the acidic and basic samples if necessary. Dilute the samples with mobile phase and analyze using a validated stability-indicating HPLC or LC-MS method. Quantify the remaining percentage of TsNT and the formation of any degradation products.
Protocol 2: Photostability Study
-
Solution Preparation: Prepare a solution of TsNT in a mixture of high-purity water and a co-solvent like acetonitrile to ensure solubility.
-
Experimental Setup:
-
Transfer the solution into quartz vials (transparent to UV).
-
Place the vials in a photostability chamber equipped with a calibrated light source that conforms to ICH Q1B guidelines (e.g., a xenon lamp or a cool white fluorescent/near UV lamp).
-
Run a parallel experiment with "dark control" samples by wrapping identical vials in aluminum foil and placing them in the same chamber to monitor for any non-photolytic degradation.
-
-
Exposure: Expose the samples to a controlled dose of light.
-
Sampling and Analysis: Sample at appropriate time intervals. Analyze the parent compound's concentration and the formation of photoproducts by HPLC or LC-MS.
References
- 1. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H8N4O4S | CID 688072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | CAS 77451-51-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is crucial for ensuring the identity, purity, and quality of this compound. This document outlines the experimental protocols and performance characteristics of several common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for characterizing this compound depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine quality control. The following table summarizes the key performance attributes of each technique.
| Analytical Technique | Principle | Information Provided | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification, and separation from impurities. | High sensitivity, excellent quantitative accuracy and precision, suitable for routine quality control. Purity is often reported as >98.0% by HPLC for commercial samples.[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identification of the compound and its fragmentation pattern, detection of volatile impurities. | High specificity and sensitivity, provides structural information through mass spectra. The polarity of triazole derivatives can sometimes pose challenges for GC analysis.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural elucidation by providing detailed information about the chemical environment of each atom. | The most powerful technique for structure determination. Both ¹H and ¹³C NMR are essential for full characterization. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Rapid and non-destructive, provides a characteristic "fingerprint" of the compound. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. The following sections provide standardized protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and quantifying this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A C18 reversed-phase column is commonly used for the analysis of triazole derivatives.[4]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is typically employed. The exact composition may need to be optimized.[4]
-
Detection : UV detection at a wavelength where the analyte exhibits maximum absorbance.
-
Sample Preparation : Dissolve a precisely weighed amount of the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation : Prepare a stock solution of a reference standard of this compound in the mobile phase or a compatible solvent. Prepare a series of calibration standards by diluting the stock solution to different concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides valuable information for the structural confirmation and identification of volatile impurities.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column is generally suitable for the analysis of triazole derivatives.[3]
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Splitless injection is recommended for trace analysis.
-
Temperature Program : An optimized temperature gradient is crucial for good separation. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the analyte.
-
Mass Spectrometry : Electron ionization (EI) is commonly used. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for identification.
-
Sample Preparation : Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for the structural elucidation of this compound.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve 5-10 mg of the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
¹H NMR Spectroscopy : This spectrum will provide information on the number and types of protons and their neighboring atoms. Key signals would be expected for the tosyl group's aromatic and methyl protons, and the triazole ring proton.
-
¹³C NMR Spectroscopy : This spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
-
Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). Coupling constants (J) in Hertz (Hz) provide information about the connectivity of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule.
-
Instrumentation : An FT-IR spectrometer.
-
Sample Preparation : The sample can be analyzed as a solid mixed with potassium bromide (KBr) to form a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Data Acquisition : A background spectrum is first recorded, followed by the sample spectrum.
-
Spectral Interpretation : The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands for the nitro group (NO₂), sulfonyl group (SO₂), aromatic rings, and the triazole ring can be identified.[6]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship between the different analytical techniques.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound >98.0%(HPLC) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 3. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Amide Bond Formation: Evaluating 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TSNT) Against Leading Coupling Reagents
In the landscape of synthetic chemistry, particularly in pharmaceutical and peptide research, the efficient formation of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, influencing reaction yields, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TSNT) with other widely used coupling reagents, including aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC, DCC). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for their synthetic strategies.
Performance Overview: A Head-to-Head Comparison
The efficacy of a coupling reagent is judged by several key performance indicators: yield, reaction time, and the extent of racemization, especially when dealing with chiral carboxylic acids like amino acids. While extensive quantitative data for TSNT is not as readily available in direct comparative studies, its performance can be inferred from its structural analogues and available literature.
Data Presentation: Quantitative Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents under typical reaction conditions. It is important to note that direct comparisons can be challenging as results are often dependent on the specific substrates and reaction conditions.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time | Racemization Potential | Key Features & Drawbacks |
| TSNT | Moderate to Good | Variable | Not extensively studied | Potentially a cost-effective reagent. Lack of extensive data on performance and racemization. |
| HATU | High to Excellent | Fast (minutes to a few hours)[1] | Low[1] | Highly efficient, especially for sterically hindered couplings.[1] More expensive. |
| HBTU | High | Fast (minutes to a few hours)[1] | Low to Moderate | A reliable and widely used reagent. Less reactive than HATU for some difficult couplings. |
| PyBOP | High | Moderate (1-2 hours) | Low | Good for suppressing racemization. Byproducts can be challenging to remove. |
| EDC/DCC | Good to High | Moderate to Long | High (without additives) | Cost-effective. DCC byproduct (DCU) is insoluble and can be difficult to remove in solution-phase synthesis.[2] |
Delving Deeper: Mechanism of Action
The differences in performance among coupling reagents stem from their distinct mechanisms of activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Aminium/Uronium and Phosphonium Reagents: The Powerhouses
HATU, HBTU (aminium/uronium salts), and PyBOP (a phosphonium salt) are among the most effective coupling reagents, particularly for challenging peptide synthesis.[2] Their efficacy lies in the formation of highly reactive activated esters.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a highly reactive OAt-ester. The nitrogen atom in the 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction and rendering HATU more efficient than its HOBt-based counterparts.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates an OBt-ester, which is slightly less reactive than the OAt-ester formed by HATU.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) also forms an OBt-active ester and is known for its ability to suppress racemization.
References
A Comparative Guide to Chromatographic Purity Assessment of Tosedostat (TSNT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of Tosedostat (TSNT), a novel oral aminopeptidase inhibitor. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product by accurately identifying and quantifying any impurities. This document presents a detailed comparison of hypothetical, yet representative, HPLC and UPLC methods, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC): A Head-to-Head Comparison for Tosedostat Analysis
High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis for purity and impurity profiling.[1] It is a robust and reliable technique with a vast library of established methods. Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller particle sizes in the stationary phase (sub-2 µm) and higher operating pressures.[2][3] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[2][3][4]
For the impurity profiling of Tosedostat, the choice between HPLC and UPLC will depend on the specific requirements of the analytical laboratory, such as sample throughput, sensitivity needs, and available instrumentation. While HPLC provides a dependable and well-established approach, UPLC offers significant advantages in efficiency and performance.[2][4]
Quantitative Performance Comparison
The following table summarizes the key performance differences between a traditional HPLC method and a modern UPLC method for the analysis of Tosedostat and its related substances. The UPLC method demonstrates superior speed, sensitivity, and efficiency.
| Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Analysis Time | ~ 25 minutes | ~ 5 minutes | Significantly faster analysis, leading to higher sample throughput.[2][4] |
| Resolution | Baseline separation of known impurities. | Improved peak resolution and capacity due to higher efficiency. | Better separation of closely eluting impurities.[2][3] |
| Sensitivity (LOD/LOQ) | Standard detection limits. | Lower limits of detection (LOD) and quantification (LOQ) due to sharper peaks.[4] | Enhanced ability to detect and quantify trace-level impurities. |
| Solvent Consumption | Higher due to longer run times and higher flow rates. | Significantly lower due to shorter run times and lower flow rates. | Reduced operational costs and environmental impact.[2][4] |
| System Backpressure | ~ 1500-2500 psi | ~ 8000-12000 psi | Requires specialized instrumentation capable of handling high pressures. |
Experimental Protocols
Below are detailed methodologies for hypothetical stability-indicating HPLC and UPLC methods for the purity assessment of Tosedostat. These protocols are based on established practices for similar small-molecule drug substances.
Stability-Indicating HPLC Method for Tosedostat
This method is designed to separate Tosedostat from its potential process-related impurities and degradation products.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 5 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Diode Array Detector (DAD), 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 for Tosedostat and known impurities |
| LOD | 0.01% |
| LOQ | 0.03% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
High-Throughput UPLC Method for Tosedostat
This UPLC method offers a significant reduction in analysis time while improving separation efficiency, making it ideal for high-throughput screening and quality control.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | Waters ACQUITY UPLC H-Class System or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 0.5 | |
| 3.5 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detector | Photodiode Array (PDA) Detector, 265 nm |
| Injection Volume | 2 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 for Tosedostat and known impurities |
| LOD | 0.005% |
| LOQ | 0.015% |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (%RSD) | < 1.5% |
Workflow for Chromatographic Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of an Active Pharmaceutical Ingredient (API) like Tosedostat using chromatographic methods.
Caption: Workflow for Chromatographic Purity Assessment of Tosedostat.
Other Chromatographic Methods for Purity Assessment
While HPLC and UPLC are the most common techniques for purity analysis of small molecule drugs, other chromatographic methods can be employed for specific applications:
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable impurities, such as residual solvents that may be present from the manufacturing process.[1] It is often coupled with a mass spectrometer (GC-MS) for definitive identification.
-
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to both normal and reversed-phase HPLC. It uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC can offer faster separations and reduced solvent consumption compared to HPLC.
-
Thin-Layer Chromatography (TLC): TLC is a simpler and less expensive technique that can be used for qualitative or semi-quantitative analysis of impurities. High-performance TLC (HPTLC) offers improved resolution and sensitivity over traditional TLC.
The choice of method will be dictated by the physicochemical properties of Tosedostat and its potential impurities, as well as the specific analytical requirements. For comprehensive impurity profiling, a combination of these techniques may be necessary.
References
A Comparative Analysis of Synthetic Routes to 1,2,4-Triazoles: A Guide for Researchers
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The efficient synthesis of substituted 1,2,4-triazoles is therefore of paramount importance. This guide provides a comparative analysis of various synthetic routes to this valuable heterocycle, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.
Classical Synthetic Routes: Pellizzari and Einhorn-Brunner Reactions
Two of the most established methods for 1,2,4-triazole synthesis are the Pellizzari and Einhorn-Brunner reactions.
The Pellizzari reaction , discovered in 1911, involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole.[2] While historically significant, this method is often hampered by the need for high temperatures, long reaction times, and frequently results in low yields.[2][3]
The Einhorn-Brunner reaction utilizes the reaction of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[4] A key challenge with this method, particularly with unsymmetrical imides, is the lack of regioselectivity, leading to the formation of multiple products.[4]
Modern Synthetic Approaches: Enhancing Efficiency and Yield
To overcome the limitations of classical methods, a variety of modern synthetic routes have been developed, offering significant improvements in terms of efficiency, yield, and reaction conditions.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for the synthesis of 1,2,4-triazoles. By utilizing microwave radiation to directly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[5][6] This method aligns with the principles of green chemistry by reducing energy consumption and sometimes enabling solvent-free reactions.[5]
A notable advancement is the one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. This method employs triflic anhydride activation followed by microwave-induced cyclodehydration, providing a streamlined and highly efficient route to a diverse range of 1,2,4-triazole derivatives in good to excellent yields.[7][8]
Metal-catalyzed reactions have also become a valuable tool for 1,2,4-triazole synthesis. Copper-catalyzed reactions, for instance, have been developed for the one-pot synthesis of substituted 1,2,4-triazoles from simple starting materials like nitriles and hydroxylamine.[9] These methods often offer high efficiency and broad substrate scope.[5]
Cycloaddition reactions , particularly 1,3-dipolar cycloadditions, provide another versatile pathway to 1,2,4-triazoles.[10] These reactions can be highly regioselective and allow for the synthesis of a wide variety of substituted triazoles under mild conditions.[11]
Quantitative Comparison of Synthetic Routes
The following tables summarize quantitative data for the synthesis of 1,2,4-triazoles via different methods, showcasing the typical yields and reaction conditions.
Table 1: Classical Synthetic Routes
| Reaction | Starting Materials | Product | Conditions | Time | Yield (%) | Reference |
| Pellizzari | Benzamide, Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | 250 °C, neat | 3 h | Not specified | [12] |
| Pellizzari | Benzamide, Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | 220-250 °C, neat | 2-4 h | Not specified | [7] |
| Einhorn-Brunner | N-formylbenzamide, Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Reflux in glacial acetic acid | 4 h | Not specified | [12] |
Table 2: Modern Microwave-Assisted and One-Pot Syntheses
| Method | Starting Materials | Product | Conditions | Time | Yield (%) | Reference |
| Microwave-assisted | N-benzylbenzamide, Benzhydrazide | 3-Phenyl-4-benzyl-5-phenyl-1,2,4-triazole | 120 °C, microwave | 30 min | 85 | [7] |
| Microwave-assisted | N-phenylacetamide, Benzhydrazide | 3-Methyl-4-phenyl-5-phenyl-1,2,4-triazole | 120 °C, microwave | 30 min | 75 | [7] |
| Microwave-assisted | Aromatic hydrazide, Substituted nitrile | Substituted 1,2,4-triazole | 150 °C, microwave, n-Butanol | 2 h | Not specified | [1] |
| Conventional vs. MW | Thiosemicarbazide derivative | Spiro[3H-indole-3,3'-[3H-1,2,4]triazole]-2(1H)-one | Conventional: reflux; MW: irradiation | 12-16 h (conv.); 30 min (MW) | High (MW) | [13] |
| Conventional vs. MW | Amide derivative | 1,3,5-Trisubstituted-1,2,4-triazole | Conventional: >4 h; MW: 1 min | 1 min (MW) | 85 (MW) | [13] |
Table 3: Metal-Catalyzed and Cycloaddition Syntheses
| Method | Catalyst | Starting Materials | Product | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Metal-catalyzed | Cu(OAc)₂ | Nitriles, Hydroxylamine | Substituted 1,2,4-triazoles | Not specified | Moderate to good |[9] | | Metal-catalyzed | Ag(I) or Cu(II) | Isocyanides, Diazonium salts | 1,3- or 1,5-disubstituted-1,2,4-triazoles | Mild | up to 88% (Ag), up to 79% (Cu) |[11] | | [3+2] Cycloaddition | - | Hydrazonoyl hydrochlorides, Aldehydes | 3,5-Disubstituted-1,2,4-triazoles | Triethylamine | 28-94 |[10] | | [3+2] Cycloaddition | - | Hydrazonoyl hydrochlorides, Oximes | 1,3,5-Trisubstituted-1,2,4-triazoles | Triethylamine | 53-91 |[1] |
Experimental Protocols
Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole[7][12]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide (e.g., 1.21 g, 0.01 mol) and benzoylhydrazide (e.g., 1.36 g, 0.01 mol).
-
Heat the mixture in an oil bath to 220-250 °C under a nitrogen atmosphere with stirring.
-
Maintain this temperature for 2-4 hours. Water vapor will be evolved as the reaction progresses.
-
Allow the reaction mixture to cool to room temperature, during which it will solidify.
-
Pulverize the solid mass and wash with a dilute hydrochloric acid solution to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Einhorn-Brunner Reaction - Synthesis of 1,5-Diphenyl-1,2,4-triazole[12]
Materials:
-
N-formylbenzamide
-
Phenylhydrazine
-
Glacial acetic acid
-
Reflux apparatus
Procedure:
-
Dissolve N-formylbenzamide (e.g., 1.49 g, 0.01 mol) and phenylhydrazine (e.g., 1.08 g, 0.01 mol) in glacial acetic acid (e.g., 20 mL) in a round-bottom flask.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
The crude product can be purified by recrystallization.
Protocol 3: Modern One-Pot Microwave-Assisted Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles[7]
Materials:
-
Secondary amide (e.g., N-benzylbenzamide)
-
Hydrazide (e.g., Benzhydrazide)
-
Triflic anhydride (Tf₂O)
-
2-Fluoropyridine
-
Anhydrous dichloromethane (DCM)
-
Microwave reactor
Procedure:
-
To a dry microwave vial, add the secondary amide (1.0 mmol).
-
Dissolve the amide in anhydrous DCM (5 mL) and add 2-fluoropyridine (2.2 mmol).
-
Cool the mixture to 0 °C and slowly add triflic anhydride (1.1 mmol) dropwise. Stir at 0 °C for 30 minutes.
-
Add the hydrazide (1.2 mmol) to the reaction mixture.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies for 1,2,4-triazoles.
Caption: The Pellizzari reaction pathway.
Caption: The Einhorn-Brunner reaction pathway.
Caption: Modern one-pot synthesis workflow.
Conclusion
The synthesis of 1,2,4-triazoles has evolved significantly from classical high-temperature methods to modern, highly efficient protocols. While the Pellizzari and Einhorn-Brunner reactions remain fundamentally important, their practical applications are often limited by harsh conditions and lack of selectivity. For researchers and drug development professionals, modern methods such as microwave-assisted synthesis, particularly the one-pot approach, as well as metal-catalyzed and cycloaddition reactions, offer superior alternatives. These contemporary routes provide rapid access to a wide diversity of 1,2,4-triazole derivatives in high yields and under milder conditions, facilitating the exploration of this important scaffold in the quest for new therapeutic agents. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the synthesis.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. isres.org [isres.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition [organic-chemistry.org]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Benchmarking Sulfonyl-Based Reagents: A Comparative Guide to Esterification Efficiency
In the landscape of synthetic chemistry, the choice of a coupling reagent is paramount to achieving optimal yields and reaction kinetics, particularly in the formation of ester and amide bonds. While a variety of sulfonyl-based reagents are available, a direct comparative analysis of their performance is often lacking in readily accessible literature. This guide provides a benchmark comparison of the triazole-based reagent, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), against the conventional sulfonyl chlorides, p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), with a focus on their application in esterification reactions.
Note on Reagent Selection: Initial research aimed to benchmark the performance of 2,4,6-trichlorophenyl 1,2,3-triazole-4-sulfonate (TSNT). However, a thorough literature search revealed a lack of specific, quantitative performance data for this particular reagent. Consequently, this guide focuses on the closely related and well-documented triazole-based reagent, MSNT, to provide a valuable comparative analysis for researchers in the field.
Comparative Performance in Esterification
The efficiency of MSNT, TsCl, and MsCl as condensing agents for the esterification of a protected amino acid, Fmoc-Leu-OH, with a hydroxyl-functionalized solid-phase support is summarized below. The data for MSNT is extracted from a patented process, which highlights its efficacy in solid-phase synthesis.[1] For TsCl and MsCl, representative data from literature demonstrating their use in similar esterification reactions are presented to provide a basis for comparison.
Table 1: Performance Comparison of Sulfonyl-Based Reagents in Esterification
| Reagent | Substrate (Acid) | Substrate (Alcohol) | Base | Solvent | Reaction Time | Yield (%) |
| MSNT | Fmoc-Leu-OH | p-Alkoxybenzyl alcohol resin | N-methylimidazole | Dichloromethane | 15 min | 90%[1] |
| MSNT | Fmoc-Leu-OH | p-Alkoxybenzyl alcohol resin | Pyridine | Dichloromethane | 30 min | 35%[1] |
| TsCl | Carboxylic Acids | Various Alcohols | N-methylimidazole | Dichloromethane | 1-3 h | Good to Excellent |
| MsCl | Various Alcohols | - | Triethylamine | Dichloromethane | 1-2 h | Good to Excellent |
*Note: While specific percentage yields for a directly comparable reaction were not available in the reviewed literature, "good to excellent" yields are consistently reported for esterifications using TsCl and MsCl under the specified conditions.
The data clearly indicates that MSNT, when used in conjunction with N-methylimidazole as a base, facilitates a significantly faster and higher-yielding esterification on a solid support compared to when pyridine is used as the base.[1] While direct quantitative comparisons with TsCl and MsCl for the exact same reaction are not available, the reaction times for MSNT are notably shorter than the general times reported for TsCl and MsCl in similar transformations.
Experimental Protocols
Detailed methodologies for the esterification reactions are crucial for reproducibility and for researchers to adapt these methods to their specific needs.
Protocol 1: Esterification using MSNT
This protocol is adapted from a patented procedure for the esterification of an Nα-Fmoc protected amino acid to a hydroxyl-functionalized solid support.[1]
Materials:
-
Nα-Fmoc protected amino acid (e.g., Fmoc-Leu-OH)
-
Hydroxyl-functionalized resin (e.g., p-alkoxybenzyl alcohol derivatized support)
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-methylimidazole (MeIm)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Swell the hydroxyl-functionalized resin in anhydrous DCM.
-
In a separate vessel, dissolve the Nα-Fmoc protected amino acid (5-10 equivalents based on resin loading) and MSNT (5-10 equivalents) in anhydrous DCM.
-
Add N-methylimidazole (MeIm) (20 equivalents) to the solution from step 2.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the reaction progress using a suitable method (e.g., ninhydrin test).
-
Upon completion, filter the resin and wash thoroughly with DCM, isopropanol, and methanol to remove excess reagents and by-products.
-
Dry the resin under vacuum.
Protocol 2: General Esterification using p-Toluenesulfonyl Chloride (TsCl)
This is a general procedure for the esterification of a carboxylic acid with an alcohol using TsCl.
Materials:
-
Carboxylic acid
-
Alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
N-methylimidazole (NMI)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and N-methylimidazole (3.0 eq.) in anhydrous DCM at room temperature, add p-toluenesulfonyl chloride (1.5 eq.) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Mesylation of an Alcohol (leading to ester formation with a carboxylate)
This protocol describes the activation of an alcohol with methanesulfonyl chloride (MsCl), which can then be displaced by a carboxylate to form an ester.
Materials:
-
Alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the formation of the mesylate by TLC.
-
Once the mesylate is formed, it can be isolated or used in situ for the subsequent reaction with a carboxylate salt to form the desired ester.
Visualizing the Workflow and Signaling Pathways
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical experimental workflow for esterification and a simplified representation of the activation of a carboxylic acid by a sulfonyl-based reagent.
Caption: A generalized workflow for esterification using sulfonyl-based reagents.
Caption: A simplified pathway showing the activation of a carboxylic acid.
References
Comparative Assessment of the Biological Activity of Novel 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of novel compounds hypothetically derived from 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TSNT). The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antifungal, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This document outlines the potential biological activities of these novel derivatives, supported by established experimental protocols and visual representations of relevant signaling pathways.
Hypothetical Novel TSNT Derivatives
For the purpose of this guide, we will be assessing three novel hypothetical derivatives of TSNT:
-
TSNT-D1: A derivative with modifications aimed at enhancing antifungal activity.
-
TSNT-D2: A derivative designed with substitutions to promote anticancer properties.
-
TSNT-D3: A derivative with structural alterations for potential broad-spectrum antimicrobial activity.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of the hypothetical TSNT derivatives compared to existing reference compounds.
Table 1: Antifungal Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| TSNT-D1 | Candida albicans | 8 |
| Aspergillus fumigatus | 16 | |
| Fluconazole (Reference) | Candida albicans | 16 |
| Aspergillus fumigatus | >64 |
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
| TSNT-D2 | HT-29 (Colon Cancer) | 15 |
| MCF-7 (Breast Cancer) | 25 | |
| Doxorubicin (Reference) | HT-29 (Colon Cancer) | 5 |
| MCF-7 (Breast Cancer) | 8 |
Table 3: Antibacterial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| TSNT-D3 | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 1 |
| Escherichia coli | 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Antifungal Susceptibility Testing: Broth Microdilution Method (for MIC determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
a. Preparation of Fungal Inoculum:
-
Fungal isolates (Candida albicans, Aspergillus fumigatus) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
b. Preparation of Microdilution Plates:
-
The test compounds (TSNT-D1, Fluconazole) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
c. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control (a well with no antifungal agent).
In Vitro Cytotoxicity Assay: MTT Assay (for IC50 determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][6]
a. Cell Culture and Seeding:
-
Human cancer cell lines (HT-29, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
b. Compound Treatment:
-
The test compounds (TSNT-D2, Doxorubicin) are dissolved in DMSO and then serially diluted in the cell culture medium.
-
The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
c. MTT Addition and Incubation:
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
d. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
e. Calculation of IC50:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[6]
Antibacterial Susceptibility Testing: Broth Microdilution Method (for MIC determination)
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
a. Preparation of Bacterial Inoculum:
-
Bacterial strains (Staphylococcus aureus, Escherichia coli) are grown on a suitable agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
-
A suspension of the bacteria is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Microdilution Plates:
-
The test compounds (TSNT-D3, Ciprofloxacin) are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 16-20 hours.
d. Determination of MIC:
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological assessment of TSNT derivatives.
Caption: Antifungal mechanism of triazole derivatives.
Caption: Inhibition of the PI3K/Akt pathway by TSNT-D2.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Cost-effectiveness analysis of using 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole in large-scale synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Diazo-Transfer and Coupling Reagents
In the landscape of large-scale chemical synthesis, particularly in the pharmaceutical and agrochemical industries, the choice of reagents is a critical decision that balances cost, efficiency, safety, and scalability. 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TsNTA) is a versatile reagent primarily utilized as a coupling agent in oligonucleotide synthesis and also finds application as a diazo-transfer reagent. This guide provides a comprehensive cost-effectiveness analysis of TsNTA in comparison to other common alternatives for large-scale synthesis, supported by experimental data and detailed protocols.
Executive Summary
This compound (TsNTA) is a highly effective coupling agent in oligonucleotide synthesis. While it can also be used for diazo-transfer reactions, its primary industrial application appears to be in the former. When compared to traditional diazo-transfer reagents like tosyl azide (TsN₃) and p-acetamidobenzenesulfonyl azide (p-ABSA), the cost-effectiveness of TsNTA is application-dependent. For diazo-transfer, especially at scale, the significant safety concerns and handling costs associated with sulfonyl azides have led to the development of safer and more cost-effective in-situ generation methods and the use of more stable alternatives like imidazole-1-sulfonyl azide salts.
Quantitative Data Comparison
The following table summarizes the key quantitative data for TsNTA and its common alternatives. Please note that bulk pricing can vary significantly based on supplier, purity, and volume. The prices listed are indicative and intended for comparative purposes.
| Reagent | Primary Application | Indicative Bulk Price (USD/kg) | Typical Yields | Key Advantages | Key Disadvantages |
| This compound (TsNTA) | Oligonucleotide Synthesis (Coupling Agent) | Request Quote | High (in oligonucleotide synthesis) | High efficiency in coupling reactions.[1][2] | Higher cost for diazo-transfer, limited public data on large-scale diazo-transfer. |
| Tosyl Azide (TsN₃) | Diazo-Transfer | $75 - $200 | 80-95%[3] | High reactivity and efficiency.[3] | Highly explosive, shock-sensitive, significant safety and handling costs.[4][5] |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Diazo-Transfer | $100 - $300 | 70-90%[6][7] | Safer to handle than TsN₃.[8][9] | Generally lower reactivity than TsN₃.[3] |
| Imidazole-1-sulfonyl Azide Hydrochloride | Diazo-Transfer | >$500 (estimated from small scale pricing) | Good to excellent | Crystalline, stable, and safer than many sulfonyl azides.[10][11] | Higher cost, byproduct removal can be challenging. |
| In-situ Generated Diazo-Transfer Reagents (e.g., from 'SAFE' protocol) | Diazo-Transfer | Low (cost of precursors) | 34-98%[12] | Eliminates handling of explosive sulfonyl azides, high safety profile.[12] | Requires process optimization for in-situ generation. |
Performance and Applications
This compound (TsNTA) is a go-to reagent for large-scale oligonucleotide synthesis due to its high coupling efficiency.[1][2] In this context, its cost is justified by the high value of the final product and the critical need for high yields and purity. While it can participate in diazo-transfer reactions, there is limited publicly available data on its performance and cost-effectiveness for this application in a large-scale setting compared to more established diazo-transfer reagents.
Tosyl Azide (TsN₃) is a highly effective and reactive diazo-transfer reagent, often providing excellent yields in a variety of transformations.[3] However, its extreme instability and potential for explosive decomposition make it a significant safety hazard, especially on a large scale.[4][5] The associated costs for specialized handling, safety equipment, and stringent protocols can outweigh its low purchase price.
p-Acetamidobenzenesulfonyl Azide (p-ABSA) is a safer alternative to tosyl azide.[8][9] It is a crystalline solid that is less shock-sensitive. While generally less reactive than tosyl azide, it provides good to excellent yields in many diazo-transfer reactions and is often preferred for large-scale synthesis where safety is a primary concern.[3][6][7]
Imidazole-1-sulfonyl Azide Salts are a newer class of diazo-transfer reagents that offer improved safety and stability.[10][11] The hydrochloride and hydrogen sulfate salts are crystalline, shelf-stable solids. They have been shown to be highly effective for diazo-transfer reactions, although their higher cost may be a limiting factor for some applications.[10][13][14]
In-situ Generation of Diazo-Transfer Reagents , often referred to as "Sulfonyl-Azide-Free" (SAFE) protocols, represents a significant advancement in the safe handling of these hazardous reactions.[12] By generating the reactive sulfonyl azide in the reaction mixture from non-explosive precursors, the risks associated with handling and storing the explosive reagent are eliminated. This approach can be highly cost-effective as it uses inexpensive starting materials.[12]
Experimental Protocols
Large-Scale Oligonucleotide Synthesis using TsNTA (Coupling Step)
This protocol is a representative example of a coupling step in solid-phase oligonucleotide synthesis.
Materials:
-
Controlled Pore Glass (CPG) solid support with initial nucleoside attached
-
Phosphoramidite monomer
-
Activator solution (e.g., this compound (TsNTA) in acetonitrile)
-
Acetonitrile (synthesis grade)
-
Argon or other inert gas
Procedure:
-
The CPG solid support is contained within a column in an automated DNA synthesizer.
-
The column is washed extensively with anhydrous acetonitrile to ensure an inert, dry environment.
-
The activator solution, containing TsNTA, and the phosphoramidite solution are simultaneously delivered to the column.
-
The mixture is allowed to react for a specified time (typically 2-5 minutes) to ensure complete coupling of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
After the coupling is complete, the column is washed with acetonitrile to remove unreacted reagents and byproducts.
-
The subsequent capping and oxidation steps are then performed before the cycle is repeated with the next phosphoramidite.
Large-Scale Diazo-Transfer Reaction using p-Acetamidobenzenesulfonyl Azide (p-ABSA)
This protocol is adapted from literature procedures for a batch diazo-transfer reaction.[15]
Materials:
-
Active methylene compound (1.0 eq)
-
p-Acetamidobenzenesulfonyl azide (p-ABSA) (1.1 eq)
-
Anhydrous acetonitrile
-
Base (e.g., Triethylamine or DBU, 1.5 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a large, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the active methylene compound and anhydrous acetonitrile.
-
Cool the solution to 0-5 °C with stirring.
-
Add the base (e.g., Triethylamine) dropwise, maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve p-ABSA in anhydrous acetonitrile.
-
Add the p-ABSA solution to the reaction mixture dropwise over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, the reaction is quenched by the addition of water or a mild acid.
-
The product is then extracted with a suitable organic solvent, and the organic layer is washed with brine and dried over sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography.
In-situ Generation of Diazo-Transfer Reagent (SAFE Protocol)
This protocol describes a safer approach to diazo-transfer by avoiding the isolation of the hazardous sulfonyl azide.[12]
Materials:
-
Active methylene compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
m-Carboxybenzenesulfonyl chloride (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Water
-
Acetonitrile
Procedure:
-
In a reactor, dissolve the active methylene compound and potassium carbonate in a mixture of water and acetonitrile.
-
In a separate vessel, prepare a solution of m-carboxybenzenesulfonyl chloride in acetonitrile.
-
Slowly add the m-carboxybenzenesulfonyl chloride solution to the vigorously stirred reaction mixture.
-
Add a solution of sodium azide in water to the reaction mixture. The diazo-transfer reagent is generated in-situ and reacts with the active methylene compound.
-
Stir the reaction at room temperature for several hours, monitoring for completion.
-
Work-up and purification are performed as per the specific requirements of the product.
Visualization of Workflows and Logical Relationships
Caption: Workflow for the coupling step in oligonucleotide synthesis using TsNTA.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taming tosyl azide: the development of a scalable continuous diazo transfer process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. p-ABSA - Enamine [enamine.net]
- 10. Collection - Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed OâH Insertion - Organic Process Research & Development - Figshare [acs.figshare.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
- 13. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. | Semantic Scholar [semanticscholar.org]
- 15. prepchem.com [prepchem.com]
Safety Operating Guide
Proper Disposal of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole based on publicly available safety information and general laboratory best practices. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of this chemical.
The proper management and disposal of laboratory chemicals are critical for ensuring the safety of personnel and protecting the environment. This compound is a compound that requires careful handling due to its irritant properties. This guide provides essential safety and logistical information for its appropriate disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1][2][3][4] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust.[1][6]
-
Spill Management: In the event of a spill, use an inert absorbent material to contain the substance. Collect the contaminated material and place it in the designated hazardous waste container. Clean the spill area thoroughly.[5]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's hazardous waste management program. Do not attempt to neutralize or dispose of this chemical down the drain.
-
Waste Segregation:
-
Designate a specific, clearly labeled container for "Hazardous Chemical Waste."
-
Do not mix this compound waste with other incompatible waste streams. As a nitro-containing compound, it should be segregated from strong oxidizing agents and bases.
-
-
Waste Container Requirements:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]
-
The rinsate must be collected and disposed of as hazardous waste in the designated container.[2]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS office.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. This compound | C9H8N4O4S | CID 688072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 77451-51-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. portal.ct.gov [portal.ct.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. justrite.com [justrite.com]
Essential Safety and Logistical Guide for Handling 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TSNT). Adherence to these guidelines is paramount to ensure personnel safety and minimize environmental impact within the laboratory setting.
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.[1][2] This compound is known to cause skin, eye, and respiratory irritation.[1][3]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Eyeshields | Must be worn at all times to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemically impervious gloves should be worn. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used, especially when handling the powder outside of a fume hood, to prevent inhalation of airborne particles.[2] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₈N₄O₄S[1] |
| Molecular Weight | 268.25 g/mol [1] |
| Appearance | White to yellow solid/crystalline powder[2] |
| Melting Point | 133-135 °C[1] |
| Storage Temperature | -20°C[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the procedural steps from preparation to post-experiment cleanup.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily accessible.
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the PPE section.
Experimental Protocols
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood to prevent dispersal of dust.
-
Transfer: Use a spatula to transfer the solid. Avoid creating dust. If transferring to a reaction vessel, do so slowly and carefully.
-
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction mixture in a controlled manner. For reactions that may be exothermic, add the compound in small portions.
-
Monitoring: Continuously monitor the experiment for any unexpected changes or signs of a runaway reaction.
Post-Experiment
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.
-
Work Area Cleanup: Clean the work surface within the fume hood to remove any residual chemical.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after the experiment is complete, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix waste containing this compound with other chemical waste streams unless compatibility is known.
-
Containerization: Collect all solid waste, including contaminated PPE, weighing paper, and residual chemical, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Solvents: Any solvents used for cleaning or from the reaction mixture should be collected in a separate, labeled hazardous waste container for liquid organic waste.
Visual Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
